4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Description
Properties
IUPAC Name |
[4-(2-morpholin-4-ylethoxy)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4,15-16H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQMRZHYQZRFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674496 | |
| Record name | {4-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-74-4 | |
| Record name | Boronic acid, B-[4-[2-(4-morpholinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Morpholinoethoxy)phenylboronic acid, HCl synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Morpholinoethoxy)phenylboronic Acid Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride, a key building block in medicinal chemistry and materials science. We will delve into the synthetic pathway, purification strategies, and detailed analytical characterization, offering insights grounded in established chemical principles.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a cornerstone of drug discovery and development for creating complex molecular architectures. The title compound, 4-(2-morpholinoethoxy)phenylboronic acid, is of particular interest due to the incorporation of a morpholinoethoxy moiety. This functional group can enhance aqueous solubility and provides a basic nitrogen atom that can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its absorption and distribution.
Synthetic Strategy and Mechanistic Considerations
The synthesis of 4-(2-morpholinoethoxy)phenylboronic acid typically proceeds through a multi-step sequence, starting from 4-bromophenol. The choice of this starting material is strategic due to the well-established reactivity of the bromine atom in subsequent cross-coupling or lithiation reactions.
Step 1: Etherification of 4-Bromophenol
The initial step involves the Williamson ether synthesis, where the phenolic hydroxyl group of 4-bromophenol is alkylated with 4-(2-chloroethyl)morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotoric solvent like dimethylformamide (DMF). The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from 4-(2-chloroethyl)morpholine in an SN2 reaction.
Step 2: Borylation via Lithium-Halogen Exchange
The key carbon-boron bond formation is achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate. The aryl bromide is treated with a strong organolithium base, typically n-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. This generates a highly reactive aryllithium intermediate. This intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, which acts as the boron source. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.
Caption: Synthetic workflow for 4-(2-Morpholinoethoxy)phenylboronic acid HCl.
Detailed Experimental Protocol
Materials:
-
4-Bromophenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
Step-by-Step Procedure:
-
Etherification: To a solution of 4-bromophenol in DMF, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 4-(2-chloroethyl)morpholine hydrochloride and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(4-bromophenoxyethyl)morpholine.
-
Borylation: Dissolve the crude 4-(4-bromophenoxyethyl)morpholine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. Add triisopropyl borate dropwise, again maintaining the low temperature. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis and Salt Formation: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Stir vigorously for 1 hour. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid is triturated with hexanes to afford 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride as a solid.
Characterization of 4-(2-Morpholinoethoxy)phenylboronic Acid Hydrochloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the morpholine ring protons, and the ethoxy linker protons. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. It is worth noting that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad signals in the NMR spectrum.[1] Running the NMR in a solvent like d₄-methanol can help break up these oligomers.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
¹¹B NMR: Boron-11 NMR is a specific technique for observing the boron nucleus. The chemical shift of the ¹¹B signal can confirm the presence of the boronic acid group and provide insights into its electronic environment.[2][3] The chemical shift can also distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4][5][6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn can confirm the elemental composition.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
B-O stretching: A strong band typically observed around 1350-1400 cm⁻¹.[7][8]
-
C-O stretching: Bands corresponding to the aryl ether and the morpholine ether linkages.
-
Aromatic C-H and C=C stretching: Signals in the aromatic region of the spectrum.
Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, morpholino, and ethoxy protons with appropriate integrations and multiplicities. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| ¹¹B NMR | A single resonance in the expected chemical shift range for an arylboronic acid. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecular ion [M+H]⁺. |
| FTIR | Characteristic absorption bands for O-H, B-O, C-O, and aromatic C-H/C=C bonds. |
Conclusion
The synthesis and characterization of 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride can be reliably achieved through a well-defined synthetic route. Careful execution of the experimental protocol and thorough analysis using a suite of spectroscopic techniques are crucial for ensuring the identity and purity of the final product. This versatile building block holds significant potential for the development of novel therapeutics and functional materials.
References
- 1. reddit.com [reddit.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. scribd.com [scribd.com]
- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 5. fiveable.me [fiveable.me]
- 6. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.geologyscience.ru [repository.geologyscience.ru]
An In-depth Technical Guide to 4-(2-Morpholinoethoxy)phenylboronic acid, HCl: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its molecular structure, synthesis, and key applications, with a focus on the underlying scientific principles and practical experimental insights.
Molecular Structure and Physicochemical Properties
4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is an organic compound featuring a phenylboronic acid moiety substituted with a morpholinoethoxy group. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Molecular Formula: C₁₂H₁₉BClNO₄[1]
Molecular Weight: 287.55 g/mol [2][3]
The structure consists of a central benzene ring to which a boronic acid group (-B(OH)₂) is attached. At the para position, an ether linkage connects the phenyl ring to a two-carbon chain, which is in turn linked to a morpholine ring. In the hydrochloride salt, the tertiary amine of the morpholine ring is protonated.
Chemical Structure:
Caption: Molecular Structure of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉BClNO₄ | [1] |
| Molecular Weight | 287.55 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [2][3] |
| CAS Number | 1072945-74-4 | |
| InChIKey | PZQMRZHYQZRFQT-UHFFFAOYSA-N | [2] |
Synthesis of this compound
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthetic Approach
Part 1: Synthesis of 4-((4-Bromophenoxy)ethyl)morpholine
This step employs a Williamson ether synthesis, a reliable method for forming ethers.
-
To a solution of 4-bromophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) as a base.
-
Add 1-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents). The hydrochloride salt is often used for its stability.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-((4-bromophenoxy)ethyl)morpholine.
Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenol. An excess of the base ensures complete deprotonation.
Part 2: Synthesis of 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride via Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of boronic esters from aryl halides.
-
In a Schlenk flask, combine 4-((4-bromophenoxy)ethyl)morpholine (1 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents), potassium acetate (KOAc, 3 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the resulting boronic ester by column chromatography.
-
For the final hydrochloride salt, dissolve the purified boronic ester in a suitable solvent (e.g., diethyl ether or a mixture of isopropanol and water) and treat with a solution of hydrochloric acid. The product will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Causality: The palladium catalyst is essential for the catalytic cycle of the Miyaura borylation. The base (KOAc) is required for the transmetalation step. The use of the pinacol ester of diboron is advantageous due to its stability and ease of handling. The final hydrolysis with HCl serves both to cleave the pinacol ester and to form the hydrochloride salt of the morpholine nitrogen.
Applications in Drug Discovery and Development
Phenylboronic acids are crucial reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds.[4][5][6] This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like our title compound) with an organohalide in the presence of a palladium catalyst and a base.
Generalized Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling using this compound and an aryl bromide.
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction to 80-120 °C and monitor its progress.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography or recrystallization.
Causality: The base is crucial for the activation of the boronic acid and for the reductive elimination step. The choice of catalyst, base, and solvent can significantly impact the reaction yield and rate, and often requires optimization for specific substrates. The aqueous component of the solvent can accelerate the reaction.
Role in Medicinal Chemistry
The morpholine moiety is a common feature in many approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The morpholinoethoxy group in the title compound can be incorporated into drug candidates to enhance their pharmacokinetic profiles. Boronic acids themselves have also emerged as important pharmacophores, with several boronic acid-containing drugs approved for clinical use.[7]
While specific drug development projects utilizing 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride are not extensively published in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, molecules containing morpholine and phenyl groups have been explored as inhibitors of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy.[8]
Spectroscopic Data
A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of 4-(2-Morpholinoethoxy)phenylboronic acid and its hydrochloride salt.
¹H NMR (DMSO-d₆, 500 MHz) of the free base, 4-[2-(4-morpholinyl)ethoxy]phenylboronic acid: [9]
-
Aromatic protons: Signals in the aromatic region corresponding to the protons on the phenyl ring.
-
Morpholinoethoxy protons: Characteristic signals for the methylene groups of the ethoxy chain and the morpholine ring.
-
Boronic acid protons: A broad signal for the -B(OH)₂ protons, which is often exchangeable with D₂O.
¹¹B NMR Spectroscopy:
¹¹B NMR is a powerful technique for studying boronic acids.[10][11] The chemical shift provides information about the coordination state of the boron atom. For a trigonal planar boronic acid, the chemical shift is typically observed in the range of 27-33 ppm.[12][13] Upon formation of a tetrahedral boronate ester or complex, the signal shifts upfield.
FT-IR Spectroscopy:
The FT-IR spectrum of a similar compound, 4-vinylphenyl boronic acid, shows characteristic bands for B-O stretching.[14] For this compound, one would expect to see:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ from the boronic acid hydroxyl groups.
-
N-H stretching: A broad band in the region of 2400-2800 cm⁻¹ for the protonated morpholine amine.
-
C-O stretching: Strong bands for the ether linkages.
-
B-O stretching: A strong band around 1350 cm⁻¹.
Mass Spectrometry:
Mass spectrometry would show the molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the morpholinoethoxy and phenylboronic acid moieties.
Conclusion
4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is a valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid group and a pharmaceutically relevant morpholinoethoxy moiety makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. (4-(2-Morpholinoethoxy)phenyl)boronic acid hydrochloride [cymitquimica.com]
- 3. 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride [cymitquimica.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, boronic acids and their derivatives stand out for their versatile reactivity and unique chemical properties. Among these, 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride presents itself as a compound of significant interest, combining the well-established utility of the phenylboronic acid moiety with a morpholinoethoxy substituent that can influence solubility, pharmacokinetic properties, and supramolecular assembly. This guide, intended for the discerning researcher, offers a comprehensive exploration of the essential physical properties of this compound, moving beyond a simple datasheet to provide a foundational understanding for its application in drug design, catalysis, and sensor technology. As a Senior Application Scientist, it is my intent to not only present the data but to also provide the context and causality that underpins these physical characteristics, thereby enabling more informed and innovative applications.
Chemical Identity and Structure
4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is the hydrochloride salt of the corresponding free base. The presence of the HCl salt is crucial as it protonates the morpholine nitrogen, significantly impacting the compound's physical and chemical behavior, most notably its solubility in aqueous media.
Molecular Formula: C₁₂H₁₉BClNO₄[1][2]
Molecular Weight: 287.55 g/mol [1][2]
CAS Number: 1072945-74-4[1][3]
Chemical Structure:
The molecular architecture consists of a phenylboronic acid core, a cornerstone in Suzuki-Miyaura cross-coupling reactions, functionalized at the para-position with a 2-morpholinoethoxy group. The boronic acid group (-B(OH)₂) is a Lewis acid, capable of reversible covalent interactions with diols, a property frequently exploited in the design of sensors and drug delivery systems. The morpholino group introduces a tertiary amine, which, in the hydrochloride salt form, carries a positive charge.
Caption: Chemical structure of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl.
Tabulated Physical Properties
For ease of reference, the key physical properties are summarized in the table below. It is important to note that experimental data for the hydrochloride salt is not widely published, and some values are based on data for the free base or closely related analogs. Purity levels from suppliers are typically around 98%.[4][5]
| Property | Value | Remarks |
| Molecular Formula | C₁₂H₁₉BClNO₄ | [1][2] |
| Molecular Weight | 287.55 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | General observation for similar compounds. |
| Melting Point | Data not available | Expected to be higher than the free base due to ionic character. |
| Solubility | Data not available | Expected to have higher aqueous solubility than the free base. |
| pKa | Data not available | The boronic acid has an acidic pKa, while the protonated morpholine has a basic pKa. |
Solubility Profile: A Critical Parameter
The solubility of a compound is a cornerstone of its utility, dictating its behavior in various applications from reaction kinetics to bioavailability. For this compound, the presence of both a polar morpholino group and a relatively nonpolar phenylboronic acid moiety results in a nuanced solubility profile.
Theoretical Considerations:
-
Aqueous Solubility: The hydrochloride salt form is expected to be significantly more soluble in water and polar protic solvents compared to its free base. The protonated morpholine nitrogen enhances the molecule's polarity and allows for favorable interactions with water molecules.
-
Organic Solvent Solubility: While phenylboronic acid itself is soluble in many polar organic solvents, the ionic nature of the hydrochloride salt may decrease its solubility in nonpolar organic solvents.[6] However, it is likely to be soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol.
Experimental Protocol for Solubility Determination:
A reliable method for determining solubility involves the saturation shake-flask method.
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, methanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethoxy bridge, and the protons of the morpholine ring. The chemical shifts will be influenced by the electron-withdrawing boronic acid group and the positively charged morpholinium ion. A spectrum for the free base is available and can serve as a reference.[7]
-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.
General Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount (typically 5-10 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands expected for this compound include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
N-H stretching: A band in the region of 2400-2700 cm⁻¹ for the protonated amine.
-
C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region for the ether linkage.
-
B-O stretching: A characteristic band around 1350 cm⁻¹.
-
Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Experimental Protocol for FTIR Analysis (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable method. The expected mass spectrum would show a prominent peak for the cationic species [M+H]⁺, corresponding to the free base.
Thermal Properties
Understanding the thermal stability of a compound is critical for its storage, handling, and application in processes that involve heating.
-
Melting Point: As an ionic salt, this compound is expected to have a relatively high melting point, likely accompanied by decomposition.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature and to assess the presence of solvates or hydrates.
-
Differential Scanning Calorimetry (DSC): DSC can provide information on melting point, phase transitions, and decomposition energetics.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound. Based on the safety data for related phenylboronic acids, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Phenylboronic acids can be hygroscopic.
Conclusion
This compound is a promising building block for a variety of applications. A thorough understanding of its physical properties is paramount for its effective and safe utilization. While some experimental data for this specific salt remains to be broadly published, this guide provides a solid framework based on the known chemistry of phenylboronic acids and the expected influence of the morpholinoethoxy hydrochloride substituent. It is our hope that this detailed overview will serve as a valuable resource for researchers and innovators in their scientific endeavors.
References
- 1. This compound | 1072945-74-4 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. (4-(2-Morpholinoethoxy)phenyl)boronic acid hydrochloride [cymitquimica.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Solubility of 4-(2-Morpholinoethoxy)phenylboronic acid HCl
Introduction: Contextualizing the Importance of Solubility in Drug Development
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a drug candidate is its solubility. Poor aqueous solubility can lead to low bioavailability, hinder the development of effective formulations, and ultimately result in the failure of an otherwise potent compound.[1] 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride, a member of the versatile class of boronic acids, is a key building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents.[2] Its inherent structural motifs, including the ionizable morpholine group and the acidic boronic acid moiety, suggest a complex solubility profile that is highly dependent on the physicochemical environment.
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(2-Morpholinoethoxy)phenylboronic acid HCl. Moving beyond a mere recitation of data, this document elucidates the underlying principles governing its solubility, offers detailed, field-proven protocols for its empirical determination, and provides insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.
I. Physicochemical Properties and Their Influence on Solubility
A thorough understanding of the inherent properties of 4-(2-Morpholinoethoxy)phenylboronic acid HCl is fundamental to predicting and interpreting its solubility behavior.
Molecular Structure and Functional Groups
The structure of 4-(2-Morpholinoethoxy)phenylboronic acid comprises three key functional regions:
-
The Phenylboronic Acid Moiety: This group is a Lewis acid, capable of reversibly binding with diols, a property extensively utilized in sensors and drug delivery.[3] The boronic acid group has a pKa typically in the range of 8-9, meaning it will be predominantly in its neutral, trigonal planar form at acidic and neutral pH, and will transition to the anionic, tetrahedral boronate form at higher pH.[4] This transition significantly impacts solubility.
-
The Morpholinoethoxy Linker: The morpholine ring is a tertiary amine with a pKa that renders it protonated and thus positively charged at physiological pH. This cationic nature generally enhances aqueous solubility. The ether linkage provides flexibility to the molecule.
-
The Hydrochloride Salt: The presence of the hydrochloride salt form indicates that the morpholine nitrogen is protonated. This is a common strategy to improve the solubility and stability of basic drug candidates. In solution, the HCl will dissociate, contributing to the overall ionic strength and pH of the medium.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value / Information | Significance for Solubility |
| Molecular Formula | C₁₂H₁₈BNO₄ · HCl | Provides the elemental composition. |
| Molecular Weight | 287.55 g/mol [5] | Influences the mass-to-volume relationship in solubility measurements. |
| pKa (Boronic Acid) | Estimated ~8-9 | Dictates the pH at which the boronic acid group becomes ionized, typically increasing solubility. |
| pKa (Morpholine) | Estimated ~4-5 | Determines the pH range where the morpholine group is protonated and positively charged, enhancing aqueous solubility. |
| logP | Not readily available | A measure of lipophilicity; a higher logP generally correlates with lower aqueous solubility. The presence of ionizable groups suggests a pH-dependent logD. |
| Melting Point | Not readily available | Can provide an indication of the lattice energy of the solid form, which must be overcome for dissolution. |
Table 1: Key Physicochemical Properties of 4-(2-Morpholinoethoxy)phenylboronic acid HCl
The Critical Role of pH
The solubility of 4-(2-Morpholinoethoxy)phenylboronic acid HCl is exquisitely sensitive to pH due to its amphoteric nature.
-
Low pH (pH < 4): Both the morpholine and boronic acid groups will be predominantly in their charged (protonated amine) and neutral forms, respectively. The positive charge on the morpholine group is expected to drive solubility.
-
Mid-range pH (pH 5-8): The morpholine group will begin to deprotonate, reducing its positive charge, while the boronic acid remains largely neutral. This may lead to a decrease in solubility, potentially reaching a point of minimum solubility (the isoelectric point).
-
High pH (pH > 9): The boronic acid group will deprotonate to form the anionic boronate species, while the morpholine will be in its neutral form. The presence of the anionic charge is expected to increase solubility.[6]
This pH-dependent behavior underscores the importance of conducting solubility assessments across a physiologically relevant pH range.
II. Experimental Determination of Solubility: Protocols and Methodologies
The empirical determination of solubility is a cornerstone of pre-formulation studies. Two primary types of solubility measurements are routinely employed in drug discovery: kinetic and thermodynamic solubility.[1][7]
A. Kinetic Solubility Assay
Kinetic solubility measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) upon dilution into an aqueous buffer.[8] This high-throughput method is valuable in early-stage discovery for identifying compounds with potential solubility liabilities.[9]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-(2-Morpholinoethoxy)phenylboronic acid HCl in 100% DMSO.
-
Preparation of Aqueous Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 6.5, 7.4, and 9.0).
-
Assay Plate Preparation: In a 96-well microplate, add the appropriate volume of each aqueous buffer.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the aqueous buffers to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its co-solvent effect.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[1]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.
Diagram of Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
B. Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[10] This is a more accurate representation of a compound's true solubility and is critical for lead optimization and formulation development.[7] The "shake-flask" method is the gold standard for this determination.[1]
-
Sample Preparation: Add an excess amount of solid 4-(2-Morpholinoethoxy)phenylboronic acid HCl to a series of vials containing different aqueous buffers (e.g., pH 4.0, 6.5, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1][10]
-
Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with an appropriate solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A standard curve of the compound in the same buffer should be prepared for accurate quantification.
-
Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.
Diagram of Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
III. Interpretation of Solubility Data and Causality
The quantitative data obtained from these assays must be interpreted within the context of the compound's structure and the experimental conditions.
| pH of Aqueous Buffer | Expected Kinetic Solubility | Expected Thermodynamic Solubility | Rationale |
| 4.0 | High | High | The morpholine group is protonated and positively charged, leading to strong interactions with water. |
| 7.4 (Physiological) | Moderate | Moderate to Low | Near the potential isoelectric point where the net charge is minimized, leading to reduced solubility. |
| 9.0 | High | High | The boronic acid group is deprotonated to the anionic boronate, increasing polarity and aqueous solubility. |
Table 2: Predicted Solubility Profile of 4-(2-Morpholinoethoxy)phenylboronic acid HCl
A significant discrepancy between kinetic and thermodynamic solubility can be indicative of supersaturation or slow precipitation kinetics. For instance, a high kinetic solubility but low thermodynamic solubility suggests that the compound can exist in a supersaturated state for a period, which might be leveraged in certain oral formulations but also poses a risk of precipitation in vivo.
IV. Advanced Considerations for Boronic Acids
The unique chemistry of boronic acids introduces specific challenges and considerations in solubility assessment.
-
Formation of Boroxines: Phenylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[12] This process is typically more prevalent in non-polar organic solvents but can also influence the solid-state chemistry and dissolution rate in aqueous media. The presence of different solid forms (the free acid versus the boroxine) can lead to variability in solubility measurements.
-
Interactions with Buffer Components: Certain buffer components, particularly those containing diol functionalities (e.g., some biological buffers or formulation excipients like mannitol), can form complexes with the boronic acid moiety.[13] This complexation can significantly alter the apparent pKa and increase the solubility of the boronic acid.[13] Therefore, the choice of buffer is not trivial and should be carefully considered and reported. Phosphate-buffered saline (PBS) is a common and appropriate choice for physiological relevance.
V. Conclusion: A Roadmap for Practical Application
This technical guide provides a robust framework for the systematic evaluation of the solubility of 4-(2-Morpholinoethoxy)phenylboronic acid HCl. By integrating an understanding of its pH-dependent physicochemical properties with standardized protocols for kinetic and thermodynamic solubility determination, researchers can generate reliable and interpretable data. This information is paramount for guiding lead optimization, selecting appropriate formulation strategies, and ultimately increasing the probability of success in the complex process of drug development. The methodologies described herein are not merely procedural steps but a self-validating system that, when executed with precision, provides critical insights into the behavior of this important chemical entity.
References
- 1. enamine.net [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-(2-Morpholinoethoxy)phenyl)boronic acid hydrochloride [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [kuscholarworks.ku.edu]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride. As a crucial analytical technique for structural elucidation and purity assessment, a thorough understanding of the ¹H NMR spectrum is paramount for researchers working with this and similar molecules. This document will delve into the theoretical principles, practical experimental considerations, and a detailed interpretation of the spectral data, grounded in established scientific literature and empirical data. We will explore the characteristic chemical shifts, coupling constants, and integration patterns, paying special attention to the influence of the morpholine moiety, the phenylboronic acid group, and the hydrochloride salt form on the final spectrum.
Introduction: The Molecular Architecture
4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid, a versatile functional group known for its ability to form reversible covalent bonds with diols (such as those found in saccharides) and its utility in Suzuki-Miyaura cross-coupling reactions. This is linked via an ethoxy bridge to a morpholine ring, a common heterocycle in drug molecules that often imparts favorable pharmacokinetic properties. The hydrochloride salt form ensures aqueous solubility and stability.
A precise understanding of its chemical structure is the first step in interpreting its ¹H NMR spectrum. The key proton environments are numbered in the structure below for clarity in the subsequent spectral analysis.
Molecular Structure and Proton Numbering
Figure 1. Chemical structure of 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride with proton numbering for NMR assignment.
Experimental Protocol for ¹H NMR Acquisition
The acquisition of a high-quality ¹H NMR spectrum is foundational to accurate structural interpretation. The following protocol outlines a robust methodology for preparing and analyzing 4-(2-Morpholinoethoxy)phenylboronic acid, HCl.
Materials and Instrumentation
-
Sample: this compound
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the hydrochloride salt, and its deuteration minimizes solvent interference in the spectrum. Furthermore, exchangeable protons (B(OH)₂ and N⁺-H) are often clearly observable in DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.
Sample Preparation Workflow
Figure 2. Standard workflow for ¹H NMR sample preparation and data acquisition.
Rationale for Experimental Choices
-
Choice of DMSO-d₆: As a hydrochloride salt, the compound is highly polar. DMSO-d₆ is an excellent solvent for such polar compounds, ensuring a homogeneous solution necessary for high-resolution NMR. A key advantage of DMSO-d₆ is that it slows down the exchange rate of labile protons (like those on hydroxyl and ammonium groups) with residual water, often allowing for their observation as distinct, albeit sometimes broad, signals.[1]
-
Concentration: A concentration of 5-10 mg in 0.7 mL of solvent provides a good signal-to-noise ratio without causing significant line broadening due to viscosity or aggregation.
Detailed ¹H NMR Spectrum Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The following is a detailed, proton-by-proton analysis of the expected spectrum.
Predicted Chemical Shifts, Multiplicities, and Integrations
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₂ & H₆ | ~ 7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the electron-withdrawing boronic acid group are deshielded. They are coupled to H₃ and H₅, respectively. |
| H₃ & H₅ | ~ 6.9 - 7.1 | Doublet | 2H | Aromatic protons ortho to the electron-donating ethoxy group are shielded. They are coupled to H₂ and H₆, respectively. |
| B(OH)₂ | ~ 8.0 - 8.5 | Broad Singlet | 2H | The acidic protons of the boronic acid group are typically deshielded and appear as a broad signal due to exchange. Their chemical shift can be concentration and water-content dependent. |
| H₇ (-O-CH₂-) | ~ 4.2 - 4.4 | Triplet | 2H | These protons are adjacent to an oxygen atom, causing a downfield shift. They will appear as a triplet due to coupling with the two H₈ protons. |
| H₈ (-CH₂-N⁺-) | ~ 3.5 - 3.7 | Triplet | 2H | These protons are adjacent to the protonated, positively charged nitrogen, leading to a significant downfield shift. They will appear as a triplet due to coupling with the two H₇ protons. |
| H₁₀ (-N⁺-CH₂-CH₂-O-) | ~ 3.8 - 4.0 | Multiplet | 4H | Protons on the carbons adjacent to the morpholine oxygen are deshielded. Due to the chair conformation and protonation, these may show complex splitting. |
| H₉ (-N⁺-CH₂-) | ~ 3.3 - 3.5 | Multiplet | 4H | Protons on the carbons adjacent to the protonated nitrogen are deshielded. They are expected to be shifted downfield compared to neutral morpholine. |
| N⁺-H₁₁ | ~ 10.0 - 11.0 | Broad Singlet | 1H | The proton on the positively charged nitrogen is significantly deshielded and acidic. It typically appears as a broad singlet at a very downfield position in DMSO-d₆. |
Note: These are predicted values based on analogous structures and established chemical shift principles. Actual experimental values may vary slightly.
Analysis of Key Structural Fragments
-
The Phenyl Group (H₂/H₆ and H₃/H₅): The 1,4-disubstituted (para) pattern of the benzene ring is a classic AB quartet system. However, due to the opposing electronic effects of the electron-donating alkoxy group (-OR) and the electron-withdrawing boronic acid group (-B(OH)₂), the chemical shifts of the two sets of protons are well-separated. The protons ortho to the boronic acid (H₂ and H₆) are shifted further downfield compared to those ortho to the ethoxy group (H₃ and H₅). For comparison, the aromatic protons of 4-ethoxyphenylboronic acid appear at approximately δ 7.70 (d) and 6.91 (d) ppm.[2]
-
The 2-Morpholinoethoxy Side Chain (H₇, H₈, H₉, H₁₀, H₁₁):
-
The ethoxy protons (H₇ and H₈) will present as two distinct triplets, a characteristic pattern for an ethyl group flanked by heteroatoms. The protons H₇, being directly attached to the phenoxy oxygen, will be further downfield than H₈.
-
The morpholine protons (H₉ and H₁₀) in the neutral form typically show two broad multiplets around δ 3.5-3.7 ppm (for -CH₂-O-) and δ 2.4-2.6 ppm (for -CH₂-N-). However, upon protonation to form the hydrochloride salt, the electron-withdrawing effect of the positive charge on the nitrogen atom causes a significant downfield shift of all adjacent protons (H₈, H₉, and the N⁺-H₁₁ proton itself). Studies on protonated N-substituted morpholines show that the protons alpha to the nitrogen (H₉) are shifted significantly downfield.[3] The N⁺-H proton itself is expected to be highly deshielded.
-
-
The Exchangeable Protons (B(OH)₂ and N⁺-H₁₁): In DMSO-d₆, these acidic protons are often observable. They will typically appear as broad singlets, and their chemical shifts can be sensitive to the concentration of the sample and the amount of residual water in the solvent. To confirm their assignment, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR tube, the signals corresponding to these exchangeable protons will decrease in intensity or disappear completely, as the protons are replaced by deuterium.
Self-Validating Systems and Trustworthiness
The interpretation of an NMR spectrum should be a self-validating process. Here's how the data for this molecule provides internal consistency:
-
Integration Ratios: The relative areas under each peak must correspond to the number of protons giving rise to that signal. For instance, the ratio of the integrals for the aromatic protons (H₂/H₆ vs. H₃/H₅) should be 2:2 (or 1:1). The total integration of all aliphatic protons (H₇ to H₁₀) should sum to 12H, and so on.
-
Coupling Patterns (n+1 Rule): The splitting pattern of a signal is dictated by the number of adjacent, non-equivalent protons. The triplet for H₇ validates the presence of the adjacent CH₂ group (H₈), and vice versa. The doublets in the aromatic region confirm the ortho-coupling between adjacent aromatic protons.
-
Chemical Shift Logic: The observed chemical shifts must be consistent with the known electronic effects of the functional groups. The deshielding of protons near the boronic acid group, the protonated nitrogen, and the oxygen atoms should be evident in the spectrum, aligning with established principles of NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. By carefully analyzing the chemical shifts, integration, and coupling patterns, and by understanding the electronic influence of each functional group, researchers can confidently verify the identity and purity of their sample. The use of an appropriate deuterated solvent, such as DMSO-d₆, is critical for resolving the signals of both the stable C-H protons and the exchangeable N-H and O-H protons, thereby providing a complete picture of the molecule's structure in solution.
References
Spectroscopic data for 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
This guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and expert interpretation of data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also explaining the causal logic behind the analytical choices, ensuring a thorough and validated understanding of the molecule's structure and properties.
Introduction: The Significance of Spectroscopic Validation
4-(2-Morpholinoethoxy)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its phenylboronic acid moiety can form reversible covalent bonds with diols, a property famously exploited for glucose sensing and for creating complex supramolecular structures.[1] The morpholinoethoxy tail imparts increased aqueous solubility and provides a basic nitrogen atom, which is often protonated to form a hydrochloride salt, enhancing the compound's stability and handling characteristics.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity and purity are paramount. Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule. This guide will systematically dissect the data from NMR, IR, and MS to build a cohesive and validated structural profile of the title compound.
Molecular Structure and Foundational Properties
Before delving into the spectra, it is essential to understand the basic molecular framework.
-
Chemical Name: 4-(2-Morpholinoethoxy)phenylboronic acid, hydrochloride
-
Molecular Formula: C₁₂H₁₈BNO₄ · HCl
-
Molecular Weight: 287.55 g/mol (HCl salt); 251.09 g/mol (Free Base)[2]
-
CAS Number: 1072945-74-4[3]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] For boronic acids, however, there are specific challenges to consider. These compounds have a propensity to form cyclic anhydride trimers known as boroxines through dehydration.[6][7] This oligomerization can lead to broad, poorly resolved signals in NMR spectra.
Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, it can promote boroxine formation for some boronic acids.[6] Protic solvents like deuterated methanol (CD₃OD) can break up these oligomers by forming solvent adducts, but they will cause the exchange and disappearance of the B(OH)₂ proton signals.[6] DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that effectively solubilizes the HCl salt and disrupts oligomers, while often still allowing for the observation of labile O-H and N-H protons.[8]
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Use the residual solvent peak of DMSO (δ ≈ 2.50 ppm) for spectral calibration. Tetramethylsilane (TMS) can also be added as a 0 ppm reference.
-
Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard pulse sequence is used. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
Data Presentation: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 (very broad) | br s | 1H | NH ⁺ (protonated morpholine) |
| ~8.2 (broad) | br s | 2H | B(OH )₂ |
| 7.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Boron) |
| 7.05 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Ether) |
| 4.35 | t, J ≈ 5.0 Hz | 2H | O-CH ₂-CH₂-N |
| 3.95 (broad) | br t | 2H | Morpholine CH ₂ (axial) |
| 3.75 | t, J ≈ 5.0 Hz | 2H | O-CH₂-CH ₂-N |
| 3.50 (broad) | br d | 2H | Morpholine CH ₂ (equatorial) |
| 3.20 (broad) | br t | 4H | Morpholine CH ₂-O |
Note: Data is representative and based on published spectra of the free base and related structures.[8] Exact shifts and multiplicities can vary.
Interpretation and Causality:
-
Aromatic Region (7.0-8.0 ppm): The signals at 7.75 and 7.05 ppm appear as doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The downfield shift of the protons at 7.75 ppm is due to the electron-withdrawing effect of the adjacent boronic acid group. Conversely, the protons at 7.05 ppm are shifted upfield due to the electron-donating nature of the ether oxygen.
-
Ethoxy Linker (3.7-4.4 ppm): The two triplets at 4.35 and 3.75 ppm correspond to the two methylene groups of the ethoxy chain. They are coupled to each other, resulting in the triplet splitting pattern (n+1 rule, where n=2).
-
Morpholine Ring (3.2-4.0 ppm): Due to protonation at the nitrogen and potential ring conformations, the signals for the morpholine protons can be broad and complex. The protons closer to the positively charged nitrogen are expected to be more deshielded.
-
Labile Protons (>8.0 ppm): The B(OH)₂ protons typically appear as a broad singlet and can exchange with any trace water in the solvent. The N-H⁺ proton from the hydrochloride salt is also expected to be a very broad signal, often shifted significantly downfield due to the positive charge.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Carbon NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.
Data Presentation: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | C -O (Aromatic) |
| ~136.0 | C -H (ortho to Boron) |
| ~131.0 (broad) | C -B (Aromatic) |
| ~114.5 | C -H (ortho to Ether) |
| ~66.0 | O-C H₂-CH₂-N |
| ~63.5 | Morpholine C H₂-O |
| ~54.0 | O-CH₂-C H₂-N |
| ~51.5 | Morpholine C H₂-N⁺ |
Interpretation and Causality:
-
The carbon attached to the boron atom (~131.0 ppm) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.
-
The aromatic carbons show distinct signals based on their substituents, with the carbon attached to the electronegative oxygen appearing most downfield (~160.5 ppm).
-
The aliphatic region clearly shows the four different types of sp³-hybridized carbons: two from the ethoxy linker and two from the morpholine ring.
¹¹B NMR Spectroscopy
This technique directly probes the boron nucleus, providing unambiguous information about its chemical environment and hybridization state.[1][9]
Expertise & Experience: ¹¹B NMR is particularly convenient for studying boronic acids.[1] The chemical shift is highly sensitive to the coordination number of the boron atom. An sp²-hybridized trigonal planar boronic acid will have a distinct chemical shift from an sp³-hybridized tetrahedral boronate ester or borate.[9] For this compound in a non-coordinating solvent, a single, relatively sharp signal is expected.
Expected Data:
-
Chemical Shift: A signal in the range of δ 28-30 ppm (relative to BF₃·OEt₂) is characteristic of an aryl boronic acid.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.[10][11]
Experimental Protocol: ATR-IR Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be run first.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400-3200 (broad) | O-H Stretch | B(OH )₂ |
| ~3000 (broad) | N-H Stretch | N ⁺-H (Morpholinium) |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H |
| 2950-2850 | C-H Stretch (sp³) | Aliphatic C-H |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1350 | B-O Stretch | B-O -H |
| ~1250 | C-O Stretch (Aryl Ether) | Ar-O -C |
| ~1120 | C-O Stretch (Alkyl Ether) | C-O -C (Morpholine) |
| ~1080 | C-N Stretch | C-N (Morpholine) |
Interpretation and Causality:
-
The most prominent feature is the very broad absorption in the 3400-3000 cm⁻¹ region. This is a composite band arising from the O-H stretching of the boronic acid and the N-H⁺ stretching of the protonated amine, both of which are involved in hydrogen bonding.
-
The presence of both aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching bands confirms the mixed nature of the molecular framework.
-
The strong band around 1350 cm⁻¹ is a key diagnostic peak for the B-O stretching vibration, confirming the presence of the boronic acid moiety.[12]
-
The C-O ether stretches are also clearly visible, further corroborating the structure.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this one.
Experimental Protocol: LC-MS (ESI Positive Mode)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[13]
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities before it enters the mass spectrometer.
-
Ionization: Use ESI in positive ion mode (ESI+). This is chosen because the morpholine nitrogen is easily protonated.
-
Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
Data Interpretation:
-
Expected Ion: The analysis is performed on the free base after dissolution. The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Calculation:
-
Molecular Formula (Free Base): C₁₂H₁₈BNO₄
-
Exact Mass (Free Base): 251.1329
-
Expected m/z for [M+H]⁺: 252.1407
-
-
Trustworthiness: High-resolution mass spectrometry (HRMS) can measure this value to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula. Boronic acids can sometimes form solvent adducts or dimers, but the [M+H]⁺ ion is typically the most abundant and diagnostic peak under these conditions.[7]
Conclusion: A Unified Spectroscopic Portrait
The collective evidence from NMR, IR, and Mass Spectrometry provides a cohesive and self-validating confirmation of the structure of this compound.
-
¹H and ¹³C NMR meticulously map out the carbon-hydrogen skeleton, confirming the 1,4-disubstituted aromatic ring, the ethoxy linker, and the morpholine moiety.
-
¹¹B NMR provides direct evidence for the sp²-hybridized boronic acid group.
-
IR Spectroscopy confirms the presence of all key functional groups, including the O-H, N-H⁺, C-O, C-N, and B-O bonds.
-
Mass Spectrometry provides the definitive molecular formula through an accurate mass measurement of the molecular ion.
Together, these techniques form the cornerstone of analytical characterization, providing the high level of confidence required for any subsequent application of this versatile molecule in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 1072945-74-4 [chemicalbook.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciex.com [sciex.com]
An In-Depth Technical Guide to 4-(2-Morpholinoethoxy)phenylboronic acid, HCl: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride, a pivotal reagent in contemporary medicinal chemistry. While the specific historical genesis of this compound is not extensively documented as a standalone discovery, its emergence and significance are intrinsically linked to its role as a critical intermediate in the synthesis of complex pharmaceutical agents. This guide will delve into the structural importance of its constituent moieties—the phenylboronic acid and the morpholinoethoxy tail—elucidate its synthesis, detail its application in cornerstone reactions such as the Suzuki-Miyaura coupling, and provide field-proven experimental protocols. The primary focus will be on its instrumental role in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone, illustrating the compound's value in the development of novel therapeutics.
Introduction: The Convergence of Boron and Morpholine in Drug Design
The ascent of boronic acids as indispensable tools in organic synthesis has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling standing as a testament to their utility.[1] Boronic acids are generally stable, exhibit low toxicity, and their reactivity is well-understood and highly tunable, making them ideal for the complex synthetic pathways required in drug development.[2]
Simultaneously, the morpholine heterocycle has been identified as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The morpholine ring's basic nitrogen atom can serve as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing interaction with biological targets and improving oral bioavailability.
4-(2-Morpholinoethoxy)phenylboronic acid, HCl, represents a strategic amalgamation of these two powerful pharmacophoric elements. The phenylboronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the morpholinoethoxy side chain provides a vector for enhancing drug-like properties.
Physicochemical Properties and Structural Data
A clear understanding of the physicochemical properties of 4-(2-Morpholinoethoxy)phenylboronic acid and its hydrochloride salt is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈BNO₄ (free base) | [3] |
| Molecular Weight | 251.09 g/mol (free base) | [3] |
| CAS Number | 279262-19-0 (free base) | [4] |
| CAS Number | 1072945-74-4 (HCl salt) | [5] |
| Appearance | White to off-white solid | Supplier Data |
| SMILES | c1cc(ccc1B(O)O)OCCN2CCOCC2 | [3] |
| InChIKey | RCUWZKVTDDDVET-UHFFFAOYSA-N | [3] |
Synthesis and Historical Context
While a singular "discovery" paper for 4-(2-Morpholinoethoxy)phenylboronic acid is not readily apparent, its synthesis and application are prominently featured in the patent literature related to the development of novel therapeutics. The compound's history is thus one of enabling technology rather than fundamental discovery. Its preparation was likely driven by the need for a specific building block in a targeted drug discovery program.
The most notable application, which effectively marks its significant entry into medicinal chemistry, is in the synthesis of Finerenone (BAY 94-8862), a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist.[6][7] The initial disclosure of Finerenone and its synthetic routes in patent WO 2008/104306 by Bayer Schering Pharma AG implicitly establishes the importance of its precursors, including 4-(2-Morpholinoethoxy)phenylboronic acid.[7][8]
Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of this compound, can be approached through a logical retrosynthetic pathway. The primary bond formations to consider are the ether linkage and the carbon-boron bond.
Caption: Retrosynthetic analysis of the target molecule.
Two primary synthetic routes are logical:
-
Etherification First: Start with a protected 4-halophenol (e.g., 4-bromophenol), perform a Williamson ether synthesis with a 2-haloethylmorpholine derivative, followed by a borylation reaction on the aryl halide.
-
Borylation First: Begin with 4-hydroxyphenylboronic acid (or its pinacol ester) and perform an etherification with a suitable 2-morpholinoethyl electrophile.
The "etherification first" approach is often preferred in large-scale synthesis as it avoids potential complications of the boronic acid group's reactivity or lability under etherification conditions.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from common methodologies for analogous compounds, reflecting the likely procedures used in its industrial production.
Step 1: Synthesis of 4-(4-Bromo-phenoxy)-ethyl]-morpholine
Caption: Step 1: Williamson Ether Synthesis.
-
To a stirred solution of 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1-1.2 eq). The use of the hydrochloride salt is common, and the base will neutralize it in situ.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.
Step 2: Miyaura Borylation
Caption: Step 2: Miyaura Borylation Reaction.
-
In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), combine the aryl bromide from Step 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and a base such as potassium acetate (KOAc, 1.5-3.0 eq).
-
Add a dry, degassed solvent, typically 1,4-dioxane or toluene.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Heat the mixture to 80-110 °C for 2-16 hours, monitoring for the disappearance of the starting material.
-
After completion, cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. The resulting pinacol ester is often sufficiently pure for the next step or can be purified by chromatography.
Step 3: Deprotection and HCl Salt Formation
-
The boronic acid pinacol ester from Step 2 is hydrolyzed to the corresponding boronic acid. This can be achieved by stirring the ester in a solvent mixture such as THF/water with an acid (e.g., HCl) or by transesterification with a diol scavenger followed by extraction. A common method involves treatment with an aqueous acid like HCl.
-
Dissolve the pinacol ester in a suitable solvent like acetone or a mixture of THF and water.
-
Add aqueous hydrochloric acid (e.g., 2M HCl) and stir at room temperature until the deprotection is complete (monitored by LC-MS).
-
The product, this compound, may precipitate from the solution or can be isolated by removing the organic solvent under reduced pressure and collecting the resulting solid by filtration.
-
Wash the solid with a non-polar solvent like hexane or diethyl ether and dry under vacuum.
Core Application: The Suzuki-Miyaura Coupling Reaction
The primary utility of this compound, is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to the synthesis of biaryl structures, which are common motifs in pharmaceuticals.[1][9]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide or triflate), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., carbonate, phosphate) is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Application in the Synthesis of Finerenone
The synthesis of Finerenone provides a quintessential example of the application of 4-(2-Morpholinoethoxy)phenylboronic acid. In the patented synthetic routes, this boronic acid is coupled with a complex heterocyclic halide to form a key biaryl linkage. While the exact Finerenone precursor it couples with is a different complex aryl moiety, for illustrative purposes, a general protocol for coupling with a generic aryl bromide is provided below.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with 4-Bromoacetophenone.
Caption: Example Suzuki-Miyaura Coupling Reaction.
-
In a reaction flask, combine this compound (1.2 eq), 4-bromoacetophenone (1.0 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq). The use of the HCl salt of the boronic acid requires sufficient base to neutralize the salt and activate the boronic acid.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq).
-
Add a degassed solvent system. A mixture of solvents is often effective, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio) or Dioxane/Water.
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
This compound, exemplifies the power of rational molecular design in modern drug discovery. By combining the versatile reactivity of the boronic acid functional group with the favorable pharmacokinetic properties imparted by the morpholinoethoxy moiety, chemists have created a powerful building block for the synthesis of complex, biologically active molecules. Its crucial role in the synthesis of Finerenone underscores its importance and value to the pharmaceutical industry. As the demand for sophisticated molecular architectures continues to grow, the utility of well-designed, functionalized intermediates like this compound, will undoubtedly continue to expand, enabling the discovery and development of the next generation of therapeutics.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-(2-MORPHOLINOETHOXY)PHENYLBORONIC ACID [drugfuture.com]
- 5. EP3560922A1 - Process for preparation of (4s) - 4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide by racemate resoution through diastereomeric tartaric acid - Google Patents [patents.google.com]
- 6. New Drug Approvals [approvals84.rssing.com]
- 7. tdcommons.org [tdcommons.org]
- 8. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Morpholino-Functionalized Phenylboronic Acids: Advanced Building Blocks for Intelligent Materials and Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of morpholino-functionalized phenylboronic acids (MFPBs), a class of bifunctional molecules poised at the intersection of medicinal chemistry and materials science. We move beyond a simple cataloging of properties to deliver a deep, mechanistic understanding of how the strategic integration of a morpholine moiety onto a phenylboronic acid (PBA) core creates an advanced synthetic building block with tunable physicochemical and electronic properties. This guide is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to leverage MFPBs in the design of next-generation drug delivery systems, biosensors, and complex molecular architectures. We will explore the synergistic interplay between the two functional groups, detail synthetic strategies, and provide robust, step-by-step protocols for their application in cornerstone chemical transformations like the Suzuki-Miyaura coupling. Our focus remains on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Foundational Principles: The Synergy of Morpholine and Phenylboronic Acid
The power of MFPBs lies not in the individual functions of morpholine and phenylboronic acid, but in their synergistic interplay. Understanding this synergy is critical to appreciating their potential.
The Phenylboronic Acid Core: A Reversible Covalent Hub
Phenylboronic acid is renowned for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols—a functionality prevalent in biological molecules like saccharides (e.g., glucose) and glycoproteins.[1][2] This interaction is highly pH-dependent. In aqueous solution, the boron atom exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state. The tetrahedral form binds diols with significantly higher affinity.[3][4] This pH-switchable binding is the foundation for PBA's use in:
-
Stimuli-Responsive Drug Delivery: Nanoparticles that release their payload in the acidic tumor microenvironment.[5][6][7]
-
Biosensing: Particularly for non-enzymatic glucose monitoring.[8][9]
-
Bioconjugation and Self-Healing Materials: Creating dynamic and reversible material crosslinks.[1][10]
The Morpholine Moiety: A Physicochemical and Electronic Modulator
Morpholine is a common heterocycle in medicinal chemistry, valued for its ability to impart favorable properties on a parent molecule.[7][11] Its inclusion is a deliberate design choice to:
-
Enhance Aqueous Solubility: The polar ether and tertiary amine functionalities of the morpholine ring improve solubility in biological media, a crucial factor for both drug delivery applications and for simplifying reaction conditions during synthesis.[11]
-
Modulate Acidity (pKa): The nitrogen atom in the morpholine ring can act as an electron-donating group, influencing the electron density of the phenyl ring. This, in turn, modulates the Lewis acidity of the boron atom. By altering the pKa of the boronic acid, the pH at which it effectively binds diols can be fine-tuned, potentially allowing for more efficient sensing at physiological pH (around 7.4).[12][13]
-
Improve Pharmacokinetic Profiles: In drug development, the morpholine scaffold is known to enhance properties like metabolic stability and cell permeability.[7]
The fusion of these two moieties creates a building block where the responsive, covalent-bonding capability of PBA is enhanced and fine-tuned by the solubility-promoting and electronically-modulating properties of morpholine.
Figure 1: Logical relationship of MFPB components.
Synthesis and Characterization of MFPBs
The synthesis of MFPBs relies on established organic chemistry methodologies. A common and robust strategy involves the nucleophilic aromatic substitution (SNAr) of an activated fluorophenylboronic ester with morpholine, followed by deprotection.
Generalized Synthetic Workflow
Figure 2: Generalized synthetic workflow for MFPBs.
Key Characterization Data
The successful synthesis of an MFPB, such as 3-(Morpholino)phenylboronic acid, must be confirmed through rigorous analytical techniques.
| Property | Value / Method | Reference |
| Molecular Formula | C₁₀H₁₄BNO₃ | [2][14][15] |
| Molecular Weight | 207.04 g/mol | [2][14] |
| CAS Number | 863377-22-4 | [2][14][15] |
| Appearance | Typically a white to off-white solid | N/A |
| ¹H NMR | Expect characteristic peaks for morpholino protons (~3.8 ppm and ~3.2 ppm) and aromatic protons (7-8 ppm). | Standard Method |
| ¹¹B NMR | A broad singlet typically between 25-30 ppm, confirming the trigonal boronic acid. | Standard Method |
| Mass Spectrometry | ESI-MS should show [M+H]⁺ at m/z 208.11. | Standard Method |
| Topological Polar Surface Area | 52.9 Ų | [2] |
Core Application I: Advanced Intermediates in Suzuki-Miyaura Coupling
A primary application of MFPBs is as sophisticated intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals.[16][17] The MFPB serves as the source of the morpholino-phenyl group.
Catalytic Cycle of Suzuki-Miyaura Coupling
Figure 3: Catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a representative Suzuki-Miyaura coupling using 3-(Morpholino)phenylboronic acid and an aryl bromide.
Materials:
-
3-(Morpholino)phenylboronic acid (1.05 equiv.)
-
Aryl Bromide (e.g., 4-Bromoanisole, 1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), 3-(Morpholino)phenylboronic acid (1.05 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a portion of the toluene. Allow to stir for 10 minutes. Causality: Premixing the palladium source and the ligand allows for the formation of the active catalytic species before introduction to the main reaction.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Self-Validation: The disappearance of the limiting reagent (aryl bromide) indicates reaction completion.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Core Application II: Monomers for pH-Responsive Nanomaterials
MFPBs are ideal monomers for creating "smart" polymers and nanoparticles for targeted drug delivery. The PBA group provides a pH-responsive handle for drug loading and release, while the morpholino group ensures biocompatibility and aqueous processability.
Self-Assembly and pH-Triggered Drug Release
Polymers synthesized from MFPBs can be designed to be amphiphilic. In aqueous solution at neutral pH, these polymers can self-assemble into nanoparticles, encapsulating hydrophobic drugs within their core. When the nanoparticle encounters an acidic environment, such as a tumor, the equilibrium of the boronic acid shifts.[6] This leads to a change in the polymer's hydrophilicity, causing the nanoparticle to swell or disassemble, thereby releasing the drug payload precisely at the target site.[18]
References
- 1. 4-((Morpholino)methyl)phenylboronic acid pinacol ester | C17H26BNO3 | CID 2795502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]
- 8. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. [PDF] Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Using 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in Suzuki-Miyaura coupling
An In-Depth Guide to the Application of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in Suzuki-Miyaura Coupling
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions. The guide moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations, and practical troubleshooting necessary for success.
Introduction: The Strategic Value of the Morpholinoethoxy Moiety
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3][4] Its application in pharmaceutical development is particularly profound, enabling the modular assembly of complex biaryl structures that are central to many therapeutic agents.
While the core reaction is well-understood, the choice of boronic acid is a critical design element that dictates not only the success of the coupling but also the ultimate properties of the synthesized molecule. 4-(2-Morpholinoethoxy)phenylboronic acid is a reagent of significant interest due to the incorporation of the morpholinoethoxy side chain. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug candidates, valued for its ability to improve physicochemical properties.[5][6][7] It confers a well-balanced lipophilic-hydrophilic profile, modulates pKa to enhance aqueous solubility and bioavailability, and can participate in key hydrogen bonding interactions with biological targets.[6][7]
This guide provides the necessary protocols and mechanistic insights to effectively leverage this valuable building block in your synthetic campaigns.
Reagent Profile and Key Characteristics
Understanding the unique properties of this compound is fundamental to its successful application.
| Property | Value |
| CAS Number | 1072945-74-4[8][9][10] |
| Molecular Formula | C₁₂H₁₈BNO₄ · HCl |
| Molecular Weight | 287.55 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Structural Features | Boronic Acid (Reactive Site), Phenyl Spacer, Morpholinoethoxy Chain |
Critical Considerations:
-
The Morpholino Group: This tertiary amine is weakly basic. Its primary role is to impart favorable pharmacokinetic/pharmacodynamic (PK/PD) properties to the final product.[5][6] It significantly enhances solubility in polar and aqueous media, which can be advantageous for both the reaction and the biological activity of the resulting compound.
-
The Hydrochloride Salt: The reagent is supplied as an HCl salt to improve its shelf-life and handling stability. Critically, this means that at least one extra equivalent of base must be added to the reaction mixture to neutralize the HCl and free the morpholine's lone pair before the catalytic cycle can proceed efficiently. Failure to account for this will result in poor or no reactivity.
-
Solubility: The salt form is generally soluble in polar solvents, including water, methanol, and DMSO.[11][12] This property can be exploited to design more environmentally benign reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][13][14] The base is not merely a spectator; it plays a crucial role in activating the boronic acid.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the rate-determining step for many systems. The base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻.[15][16][17] This boronate then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.
Materials and Reagents
-
Boronic Acid: this compound (1.2 - 1.5 equiv)
-
Aryl Halide: e.g., 4-Bromoanisole (1.0 equiv)
-
Palladium Precatalyst: Pd(PPh₃)₄ (1-3 mol%) OR Pd(OAc)₂ (1-3 mol%) with a suitable ligand like SPhos or XPhos (2-6 mol%)
-
Base: K₂CO₃ or K₃PO₄ (3.0 - 4.0 equiv). Note: This includes at least 1.0 equiv to neutralize the HCl salt.
-
Solvent System: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene and Water.
-
Inert Gas: High-purity Nitrogen or Argon.
-
Standard lab equipment: Flame-dried round-bottom flask, magnetic stirrer, condenser, septa, needles, etc.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst/precatalyst, ligand (if using a two-part system), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.[18]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.[19]
-
Heating and Stirring: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. Note: The basic morpholine moiety in the product may cause streaking on silica gel. To mitigate this, the eluent can be treated with 0.5-1% triethylamine.
-
Troubleshooting and Optimization
Even robust reactions can encounter issues. The following table provides guidance on common challenges and their solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Insufficient base (failure to account for HCl salt). 2. Inactive catalyst or ligand. 3. Oxygen contamination. | 1. Increase base to ≥3 equivalents. 2. Use a fresh batch of catalyst/ligand or switch to a more robust, air-stable precatalyst. 3. Ensure solvents are thoroughly degassed and the inert atmosphere is maintained.[18] |
| Significant Protodeboronation | 1. Base is too strong or reaction temperature is too high. 2. Slow transmetalation allows for decomposition. | 1. Switch to a milder base (e.g., K₂CO₃, KF).[18] 2. Use a more electron-rich, bulky phosphine ligand (e.g., Buchwald-type ligands) to accelerate the catalytic cycle. 3. Consider anhydrous conditions if the problem persists. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[1][18] 2. Use of a Pd(II) precatalyst without complete reduction. | 1. Improve degassing procedures for solvents and ensure a tight seal on the reaction vessel. 2. Ensure reaction conditions are sufficient to reduce Pd(II) to the active Pd(0) state. |
| Difficulty with Product Purification | 1. The basic morpholine moiety interacts strongly with acidic silica gel, causing streaking. | 1. Add 0.5-1% triethylamine or pyridine to the eluent system. 2. Use a different stationary phase, such as neutral or basic alumina. 3. Consider purification via crystallization if applicable. |
| Sterically Hindered Substrates | 1. Steric clash slows down transmetalation and/or reductive elimination.[20] | 1. Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[18] 2. Increase reaction temperature and/or time. 3. A stronger base like K₃PO₄ may be required. |
Conclusion
This compound is a highly valuable reagent for synthesizing biaryl compounds with desirable drug-like properties. Success in its application hinges on a clear understanding of its unique characteristics, particularly the need to neutralize its hydrochloride salt form with sufficient base. By following the detailed protocols and applying the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 1072945-74-4 [chemicalbook.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. scbt.com [scbt.com]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Suzuki coupling with 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Application Note & Protocol
Topic: A Practical Guide to the Suzuki-Miyaura Coupling of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] This guide provides an in-depth protocol and expert insights for the successful application of 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride, a building block of significant interest in medicinal chemistry. The morpholinoethoxy moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. This document moves beyond a simple recitation of steps to explain the critical mechanistic considerations, the rationale behind reagent selection, and a robust troubleshooting framework, ensuring a high rate of success for researchers.
The Mechanistic Heart of the Suzuki-Miyaura Reaction
A fundamental understanding of the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction proceeds through a well-established sequence of three primary steps, orchestrated by a palladium catalyst.[3][4][5]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This step is often the rate-limiting step of the overall reaction.[6]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base converts the neutral, trigonal boronic acid into a more nucleophilic, tetrahedral "ate" complex (boronate).[7][8][9] This boronate is then competent to exchange its organic moiety with the halide on the Pd(II) center.
-
Reductive Elimination: The final step involves the two organic partners on the Pd(II) center coupling to form the new C-C bond. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Considerations for this compound
The unique structure of this boronic acid derivative requires special attention to ensure a successful reaction.
-
Neutralization is Non-Negotiable: The starting material is an HCl salt. This acidic proton will instantly react with one equivalent of the base added for the reaction. Therefore, at least one extra equivalent of base must be added to neutralize the hydrochloride salt before the catalytic activation of the boronic acid can begin. Failure to account for this will result in insufficient base for the transmetalation step, leading to low or no product formation.
-
Catalyst and Ligand Selection: The morpholine nitrogen, a tertiary amine, has the potential to coordinate with the palladium center. This can sometimes act as a catalyst poison by occupying a coordination site needed for the catalytic cycle. To mitigate this, the use of catalysts with strongly binding, bulky electron-rich phosphine ligands is highly recommended. Ligands like SPhos, XPhos, or RuPhos, often available as stable Buchwald precatalysts, are excellent choices as they readily outcompete potential coordination from the substrate.[10][11]
-
Choice of Base: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices.[6][12] Given the need to neutralize the HCl salt, using 3-4 equivalents of the base is a robust starting point. Stronger bases like hydroxides can be effective but may promote side reactions, including protodeboronation.[13]
-
Solvent Systems: A mixture of an organic solvent and water is standard, as water facilitates the dissolution of the inorganic base and promotes the formation of the active boronate species.[7] Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O, typically in ratios ranging from 4:1 to 10:1. It is imperative to thoroughly degas the solvent mixture before adding the catalyst to prevent oxygen from deactivating the Pd(0) species.
Detailed Experimental Protocol
This protocol describes a general procedure for coupling this compound with a generic aryl bromide (Ar-Br).
Table 1: Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 mmol |
| This compound | 289.56 | 1.2 - 1.5 | 347 - 434 mg |
| Palladium Catalyst (e.g., XPhos Pd G3) | 867.23 | 0.01 - 0.02 | 8.7 - 17.4 mg |
| Base (e.g., K₃PO₄) | 212.27 | 3.0 | 637 mg |
| Solvent (e.g., 1,4-Dioxane/H₂O, 5:1) | - | - | 6 mL (5 mL / 1 mL) |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane and 1 mL of water).
-
Degassing: Vigorously stir the resulting suspension and sparge with inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Briefly remove the inert gas flow and quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) to the flask. Immediately reseal the vessel and re-establish the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine to prevent the morpholine moiety from streaking on the silica.
Visualizing the Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Insufficient base (HCl salt not accounted for).2. Inactive catalyst (oxygen contamination).3. Poor solubility of reagents. | 1. Increase base equivalents to 3-4.2. Ensure thorough degassing; use a fresh, high-quality precatalyst.3. Try a different solvent system like 2-MeTHF or add DMF as a co-solvent. |
| Protodeboronation | 1. Reaction temperature too high or reaction time too long.2. Base is too strong or too much water present. | 1. Lower the reaction temperature; monitor carefully and stop once the starting material is consumed.2. Switch to a milder base like K₂CO₃ or KF; reduce the amount of water in the solvent mixture.[14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to Pd(II) species that can catalyze this side reaction.2. Use of a Pd(II) source without an efficient pre-reduction step. | 1. Improve degassing procedure.2. Use a Pd(0) source or a modern precatalyst designed for clean generation of the active Pd(0) species.[10] |
| Difficult Purification | 1. Product streaking on silica gel due to the basic morpholine nitrogen. | 1. Add 0.5-1% triethylamine or ammonia in methanol to the chromatography eluent to suppress ionization and improve peak shape. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly reliable and scalable transformation when key principles are respected. Success hinges on a clear understanding of the reaction mechanism, careful accounting for the acidic nature of the starting material by using sufficient base, and the selection of a robust palladium catalyst system. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery and development of new chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in the Synthesis of Bioactive Molecules
Introduction: A Privileged Scaffold Component for Kinase Inhibitor Synthesis
In the landscape of modern medicinal chemistry, particularly in the domain of protein kinase inhibitors, the strategic incorporation of specific structural motifs to optimize potency, selectivity, and pharmacokinetic profiles is paramount. 4-(2-Morpholinoethoxy)phenylboronic acid, supplied as its hydrochloride salt, has emerged as a key building block for this purpose. Its utility is primarily centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in the synthesis of bioactive molecules. We will delve into the scientific rationale for its use, provide detailed, field-proven protocols, and present data on the resulting compounds.
The Scientific Rationale: Unpacking the Advantages of the Morpholinoethoxy-Phenyl Moiety
The selection of this compound as a coupling partner is not arbitrary. It is a deliberate choice driven by the synergistic benefits conferred by both the boronic acid functional group and the morpholinoethoxy side chain.
-
The Suzuki-Miyaura Coupling: Boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions due to their stability, low toxicity, and broad functional group tolerance. This reaction allows for the efficient and predictable formation of a biaryl linkage, a common structural feature in many kinase inhibitors, by coupling the boronic acid with an aryl or heteroaryl halide.
-
The Morpholine Moiety: The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often leads to improved physicochemical and pharmacokinetic properties. The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts which can enhance aqueous solubility. Furthermore, the morpholine group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
The Ethoxy Linker and Overall Structure: The ethoxy linker provides flexibility and optimal spacing for the terminal morpholine group to engage with the solvent or biological targets. The entire morpholinoethoxy side chain contributes to a favorable balance of lipophilicity and hydrophilicity. This can lead to enhanced cell permeability and improved oral bioavailability, crucial parameters for the development of effective oral medications.
The combination of these features makes this compound a valuable tool for introducing a moiety that can positively influence the "drug-likeness" of a molecule.
Application Example 1: Synthesis of a p38 MAP Kinase Inhibitor
This protocol is adapted from a patented synthesis of a potent p38 MAP kinase inhibitor, demonstrating a practical application of 4-(2-Morpholinoethoxy)phenylboronic acid in a Suzuki-Miyaura coupling reaction. p38 MAP kinases are involved in inflammatory responses, and their inhibitors are investigated for the treatment of various inflammatory diseases.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for p38 MAP kinase inhibitor synthesis.
Detailed Protocol:
Materials:
-
2-Bromo-triazolo[1,5-a]pyridin-8-amine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-triazolo[1,5-a]pyridin-8-amine (1.0 eq), 4-(2-morpholinoethoxy)phenylboronic acid (a slight excess, e.g., 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add 1,2-dimethoxyethane (DME) to the flask to create a stirrable suspension. Then, add a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 2-(4-(2-morpholinoethoxy)phenyl)-triazolo[1,5-a]pyridin-8-amine.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst for Suzuki-Miyaura couplings, effective for a wide range of substrates.
-
Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation to the palladium center. The use of an aqueous solution of the base is common and often accelerates the reaction.
-
Solvent: A mixture of DME and water is used to ensure the solubility of both the organic substrates and the inorganic base, facilitating an efficient reaction.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate without causing degradation of the reactants or products.
Application Example 2: Synthesis of a Thieno[3,2-d]pyrimidine Based PI3K Inhibitor
The thieno[3,2-d]pyrimidine scaffold is a core component of several phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, making it a key therapeutic target. This protocol outlines a general approach for the synthesis of a 2-aryl-4-morpholinothieno[3,2-d]pyrimidine derivative, a class of compounds that has shown promising PI3K inhibitory activity.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for PI3K inhibitor scaffold synthesis.
Detailed Protocol:
Materials:
-
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a microwave vial or a sealed tube, add 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq), this compound (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq).
-
Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 eq).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 90-100 °C for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-(2-morpholinoethoxy)phenyl)-4-morpholinothieno[3,2-d]pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst: PdCl₂(dppf) is a robust and highly active catalyst for Suzuki-Miyaura couplings, particularly effective for heteroaryl chlorides which can be less reactive than the corresponding bromides.
-
Base: Potassium carbonate is a suitable base for this transformation, providing the necessary basicity to facilitate the catalytic cycle.
-
Solvent: Dioxane is a common high-boiling point solvent for Suzuki reactions, allowing for the use of elevated temperatures to drive the reaction to completion. The addition of water is often beneficial for the efficiency of the coupling.
-
Temperature: The higher reaction temperature (90-100 °C) is often necessary to achieve a good conversion rate, especially when using a less reactive aryl chloride as the coupling partner.
Data Presentation: Physicochemical Properties
The introduction of the morpholinoethoxy-phenyl moiety can significantly impact the physicochemical properties of a molecule. The following table provides a conceptual comparison of a hypothetical core scaffold with and without the addition of this group.
| Property | Hypothetical Core Scaffold | Core with Morpholinoethoxy-Phenyl Group | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of the C₁₂H₁₆NO₂ moiety. |
| Calculated LogP | Varies | Generally Lower or similar | The morpholine and ether oxygen introduce polarity, which can offset the lipophilicity of the added phenyl ring. |
| Aqueous Solubility | Lower | Higher | The basic nitrogen of the morpholine can be protonated at physiological pH, increasing solubility. The ether linkage also enhances polarity. |
| Polar Surface Area (PSA) | Lower | Higher | The addition of the oxygen and nitrogen atoms of the morpholinoethoxy group increases the PSA, which can influence cell permeability. |
Conclusion
This compound is a strategically valuable reagent in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. Its application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient introduction of a morpholinoethoxy-phenyl moiety, which can confer advantageous physicochemical and pharmacokinetic properties to the final compound. The protocols provided herein offer a practical guide for the use of this reagent in the synthesis of p38 MAP kinase and PI3K inhibitor scaffolds. By understanding the underlying scientific principles and the rationale for the experimental choices, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.
The Strategic Application of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is a prime example of a bifunctional building block that has gained significant traction. Its utility stems from the convergence of two key structural motifs: a phenylboronic acid ready for carbon-carbon bond formation and a morpholinoethoxy side chain, which is frequently employed to enhance aqueous solubility, metabolic stability, and target engagement. Boronic acids are generally stable, non-toxic, and easy to handle, making them crucial intermediates in organic synthesis.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. We will delve into its primary applications, with a focus on the synthesis of kinase inhibitors, and provide detailed, field-proven protocols for its use in the Suzuki-Miyaura cross-coupling reaction.
The Significance of the Morpholinoethoxy Moiety
The morpholine ring is a privileged N-containing heterocycle in central nervous system (CNS) drug discovery and beyond, owing to its well-balanced lipophilic-hydrophilic profile and reduced pKa value.[1] The morpholinoethoxy side chain in the title compound offers several distinct advantages in drug design:
-
Enhanced Solubility: The morpholine group, with its ether oxygen and tertiary amine, can act as a hydrogen bond acceptor, significantly improving the aqueous solubility of the parent molecule. This is a critical parameter for ensuring good bioavailability.[1][2]
-
Improved Pharmacokinetics: The presence of the morpholine moiety can favorably modulate a molecule's pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME). It can lead to improved metabolic stability and optimal clearance.[1][2]
-
Target Interactions: The oxygen atom of the morpholine ring can form crucial hydrogen bonds with amino acid residues in the active site of target proteins, enhancing binding affinity and potency.[2]
-
Scaffold for Diversification: The tertiary amine of the morpholine provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures that are common motifs in pharmaceuticals.[3][4]
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step with the palladium catalyst.[5]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Application in Kinase Inhibitor Synthesis
A significant body of research highlights the use of morpholino-substituted phenylboronic acids in the synthesis of kinase inhibitors, particularly for the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7] The morpholino group often occupies the solvent-exposed region of the ATP-binding pocket, contributing to both solubility and potency.
For instance, various PI3K inhibitors feature a morpholino-substituted aromatic ring coupled to a heterocyclic core, such as a pyrimidine or triazine.[8][9] this compound is an ideal reagent for introducing this key pharmacophore.
Experimental Protocols
Handling of this compound
The hydrochloride salt form of this reagent is generally stable and can be handled in air. It is important to note that for the Suzuki-Miyaura coupling to proceed, a base is required. The added base in the reaction mixture will neutralize the HCl salt in situ, forming the active boronic acid/boronate species. Therefore, it is common practice to use at least one extra equivalent of base to account for the neutralization of the HCl salt, in addition to the amount required for the catalytic cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq).
-
Addition of Boronic Acid: Add this compound (1.2-1.5 eq). The use of a slight excess of the boronic acid can help drive the reaction to completion.
-
Addition of Base: Add the base (3.0-4.0 eq). A sufficient excess of base is crucial to both neutralize the HCl salt and facilitate the catalytic cycle.
-
Addition of Catalyst/Ligand: Add the palladium catalyst (0.02-0.10 eq) and ligand, if used.
-
Solvent Addition and Degassing: Add the anhydrous solvent. Degas the reaction mixture thoroughly by bubbling with nitrogen or argon for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: For simple aryl halides, Pd(PPh₃)₄ may be sufficient. However, for more challenging substrates, such as electron-rich or sterically hindered halides, or heteroaryl halides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition and reductive elimination steps.
-
Choice of Base: The strength of the base can significantly impact the reaction outcome. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. For less reactive boronic acids or aryl chlorides, stronger bases like K₃PO₄ may be necessary. The choice of base can also influence the rate of protodeboronation, a common side reaction.[10]
-
Choice of Solvent: The solvent system must be capable of dissolving the reagents and be stable at the reaction temperature. Aprotic solvents like 1,4-dioxane and toluene are frequently used. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.
-
Degassing: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen. Thorough degassing is critical to prevent catalyst deactivation and ensure reproducible results.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving amine-containing boronic acids, which can be adapted for this compound.
| Parameter | Condition 1 (General) | Condition 2 (For Heteroaryl Halides) |
| Aryl Halide | Aryl Bromide/Iodide | Heteroaryl Bromide/Chloride |
| Boronic Acid | 1.2 eq | 1.5 eq |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ (3 eq) | K₃PO₄ (4 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene |
| Temperature | 90 °C | 110 °C |
| Time | 4-12 h | 12-24 h |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic deployment, primarily through the Suzuki-Miyaura cross-coupling reaction, provides a direct and efficient route to novel chemical entities with potentially enhanced pharmacological properties. The morpholinoethoxy moiety imparts favorable characteristics such as improved solubility and metabolic stability, making this reagent particularly attractive for the synthesis of kinase inhibitors and other drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery programs.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes: 4-(2-Morpholinoethoxy)phenylboronic acid, HCl as a Strategic Reagent in the Discovery of PI3K Pathway Inhibitors
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in oncology, the targeting of protein kinases has proven to be a highly successful strategy. The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that governs cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] The development of potent and selective PI3K inhibitors is therefore an area of intense research.
The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry. Its incorporation into small molecules can significantly enhance aqueous solubility, metabolic stability, and bioavailability, while also providing key interaction points with biological targets.[3] When combined with the synthetic versatility of boronic acids in palladium-catalyzed cross-coupling reactions, a powerful tool for drug discovery emerges.
This guide details the application of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl , a bifunctional reagent that strategically combines the favorable properties of the morpholine group with the synthetic utility of a phenylboronic acid. The ethoxy linker provides flexibility and further enhances solubility, making this reagent particularly valuable for the synthesis of advanced drug candidates, especially inhibitors targeting the ATP-binding pocket of kinases like PI3Kα.
Core Application: Synthesis of PI3Kα Inhibitors
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids.[4] This reagent is ideally suited for coupling with heterocyclic scaffolds, such as quinazolines, pyrimidines, or thienopyrimidines, which are common core structures in many kinase inhibitors.[3][5][6]
A key example lies in the synthesis of 2-aryl-4-morpholino-quinazolines, a class of compounds that has demonstrated potent and selective inhibition of the p110α isoform of PI3K.[7] The 4-(2-Morpholinoethoxy)phenyl group introduced by this reagent can occupy a critical region of the PI3Kα active site, with the morpholine oxygen potentially forming key hydrogen bonds and the overall structure contributing to favorable hydrophobic interactions.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the typical workflow, from reagent selection to the synthesis of a final bioactive compound.
Caption: Synthetic workflow from reagents to final inhibitor.
Detailed Experimental Protocol: Synthesis of a Representative 2-Aryl-Quinazoline PI3Kα Inhibitor
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a 2-chloro-4-substituted-quinazoline.
Materials:
-
This compound (1.1 equiv.)
-
2-Chloro-4-substituted-quinazoline (1.0 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.)
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the 2-chloro-4-substituted-quinazoline (1.0 equiv.), this compound (1.1 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst (0.05 equiv.) to the flask. Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. The reaction can also be performed in a sealed microwave reactor at temperatures up to 150 °C for shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the chloro-quinazoline) is consumed. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final 2-(4-(2-morpholinoethoxy)phenyl)-quinazoline derivative.
Data Presentation: Representative Reaction and Biological Activity
The following tables summarize typical reaction outcomes and the biological activity of a representative compound synthesized using this methodology, based on closely related structures found in the literature.[7]
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Coupling Partner A | Coupling Partner B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-morpholinoquinazoline | This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 |
Table 2: Biological Activity of a Representative PI3Kα Inhibitor
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) |
| MQ-1 | PI3Kα (p110α) | 2.0 - 10.0 | A375 (Melanoma) | 0.5 - 1.0 |
| PI3Kβ (p110β) | >500 | |||
| PI3Kγ (p110γ) | >500 | |||
| PI3Kδ (p110δ) | >200 |
(Note: Data is representative and synthesized from published results on analogous compounds. MQ-1 represents a hypothetical 2-(4-(2-morpholinoethoxy)phenyl)-4-morpholinoquinazoline).[7]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical cascade for cell survival and proliferation.[8] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt then phosphorylates a host of downstream targets, promoting cell growth and inhibiting apoptosis. In many cancers, mutations in the PIK3CA gene (encoding the p110α subunit) or loss of the tumor suppressor PTEN lead to constitutive activation of this pathway.[1][2]
Inhibitors synthesized using this compound act as ATP-competitive inhibitors, binding to the kinase domain of PI3Kα and preventing the phosphorylation of PIP2, thereby blocking the entire downstream signaling cascade and inducing apoptosis in cancer cells.
References
- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Solvent Selection for Reactions with 4-(2-Morpholinoethoxy)phenylboronic acid, HCl: A Mechanistic and Practical Guide
An Application Note and Protocol for Researchers
Abstract
4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is a versatile building block in modern synthetic and medicinal chemistry. Its unique structure, combining a reactive boronic acid moiety with a pharmaceutically relevant morpholine group, presents specific challenges and opportunities for reaction optimization.[1][2][3] The choice of solvent is paramount, directly influencing reactant solubility, catalyst stability, reaction kinetics, and ultimately, product yield and purity. This guide provides a comprehensive analysis of solvent selection for reactions involving this compound, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction. We will explore the underlying chemical principles, compare common solvent systems, and provide a detailed, field-tested protocol to empower researchers in drug development and organic synthesis.
Understanding the Reagent: Physicochemical Profile
The reactivity and solubility of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl are dictated by its three key structural components:
-
Phenylboronic Acid: The core reactive group for palladium-catalyzed cross-coupling reactions.[4] Boronic acids are generally stable, but their solubility can be limited, and they are susceptible to side reactions like protodeboronation or trimerization to boroxines.[5]
-
Morpholinoethoxy Side Chain: This group significantly increases the polarity of the molecule. The morpholine nitrogen is basic and, in this reagent, is supplied as a hydrochloride salt. This feature enhances aqueous solubility and introduces pH sensitivity. The morpholine scaffold is frequently used in medicinal chemistry to improve pharmacokinetic properties.[2][3][6]
-
Hydrochloride Salt: The HCl salt form renders the molecule highly polar and generally more soluble in water and polar protic solvents compared to its freebase form. This necessitates the use of a base in stoichiometric excess during reactions to first neutralize the salt and then to facilitate the desired chemical transformation (e.g., the Suzuki-Miyaura coupling).[7]
| Property | Value / Description |
| Molecular Formula | C₁₂H₁₈BNO₄ · HCl |
| Molecular Weight | 287.55 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Functional Groups | Boronic Acid, Phenyl Ether, Tertiary Amine (as HCl salt) |
| Expected Solubility | High in water and polar protic solvents (e.g., alcohols). Moderate to low in less polar ethers and aromatic hydrocarbons.[5][8][9] |
The Crucial Role of Solvents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][10] The solvent system is not a passive medium but an active participant that must satisfy several criteria simultaneously.
Caption: The Suzuki-Miyaura cycle and key functions of the solvent system.
A successful solvent system must:
-
Dissolve Disparate Components: It needs to solubilize the highly polar boronic acid salt, the often nonpolar aryl halide, the palladium catalyst, and its ligands. This is the primary reason why biphasic or polar aprotic solvent systems are overwhelmingly preferred.
-
Facilitate Transmetalation: This is often the rate-limiting step. The solvent, in conjunction with the base, aids in the formation of the active boronate species [Ar-B(OH)₃]⁻, which then transfers its aryl group to the palladium center. Water is often a beneficial, if not essential, component for this step.
-
Maintain Catalyst Activity: The solvent must stabilize the active Pd(0) species and prevent its precipitation or decomposition.
-
Possess an Appropriate Boiling Point: The reaction temperature is critical. The solvent's boiling point must be high enough to provide sufficient thermal energy for the reaction to proceed at a reasonable rate.
A Practical Guide to Solvent System Selection
Due to the polar HCl salt, a single nonpolar solvent like toluene is often insufficient. A co-solvent or a biphasic system is typically required.
Decision-Making Workflow
This workflow provides a logical path for selecting an appropriate solvent system.
Caption: A workflow for selecting an optimal solvent system.
Comparison of Recommended Solvent Systems
| Solvent System | Typical Ratio (v/v) | Boiling Point (°C) | Pros | Cons |
| Dioxane / H₂O | 4:1 to 10:1 | ~100 | Excellent solvating power for a wide range of substrates. Well-established in literature. | Dioxane is a suspected carcinogen and peroxide-former. |
| Toluene / H₂O | 10:1 | ~85 (azeotrope) | Good for dissolving nonpolar substrates and catalysts. Easy to remove under vacuum. | Can result in poor mixing; phase-transfer catalyst may be needed. |
| 2-MeTHF / H₂O | 10:1 | ~78 | "Green" alternative to THF/Dioxane, derived from renewable sources.[11] Higher boiling point than THF. Low water miscibility allows for easy separation. | Lower solvating power than dioxane for some polar compounds. |
| Ethanol / H₂O | 1:1 to 4:1 | ~78 | Environmentally benign. Excellent for dissolving the boronic acid salt and inorganic bases. | May not be suitable for very nonpolar aryl halides. Can participate in side reactions with some catalysts. |
| DMF (or DMAc) | N/A | 153 (DMF) | Excellent solvent for a wide range of compounds. Good for difficult-to-dissolve substrates. | Very high boiling point makes removal difficult. Potential for catalyst decomposition at high temperatures. |
Detailed Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-bromoanisole. It is designed to be a robust starting point for further optimization.
Reaction Scheme: (4-(2-Morpholinoethoxy)phenyl)B(OH)₂·HCl + Br-C₆H₄-OCH₃ → (4-(2-Morpholinoethoxy)phenyl)-C₆H₄-OCH₃
Materials & Equipment:
-
This compound
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Degassed Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for aqueous work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-bromoanisole (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Causality Note: Using a slight excess of the aryl halide can help drive the reaction to completion. Three equivalents of base are used: one to neutralize the HCl salt and two to facilitate the catalytic cycle.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.02 eq, 2 mol%).
-
Causality Note: Pd(dppf)Cl₂ is an air-stable precatalyst that is effective for a broad range of substrates. 2 mol% is a typical starting catalyst loading.
-
-
Solvent Addition & Degassing: Add 2-MeTHF and degassed water in a 10:1 ratio (e.g., 20 mL 2-MeTHF and 2 mL H₂O). Seal the flask and degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction Execution: Place the flask under a positive pressure of inert gas and heat the mixture to 80 °C with vigorous stirring.
-
Causality Note: 80 °C is near the boiling point of the 2-MeTHF/water system, providing sufficient energy for the reaction to proceed efficiently without excessive pressure buildup. Vigorous stirring is essential for mixing the heterogeneous phases.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. The disappearance of the starting materials (visualized under UV light) indicates reaction completion, typically within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Causality Note: The organic layer will contain the desired product, while the aqueous layer will contain the inorganic salts.
-
-
Extraction: Separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Causality Note: The brine wash removes residual water and inorganic impurities. Drying ensures the solvent is completely removed in the next step.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase.
-
Causality Note: The addition of triethylamine helps to prevent the basic morpholine nitrogen of the product from streaking on the acidic silica gel, leading to better separation and recovery.
-
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| No or Low Conversion | Poor Solubility: One or more reactants are not sufficiently dissolved. | Try a different solvent system with higher solvating power (e.g., Dioxane/H₂O or DMF). Increase the proportion of the organic solvent or add a phase-transfer catalyst like TBAB. |
| Insufficient Temperature: The reaction is too slow at the current temperature. | Switch to a higher-boiling solvent like toluene or dioxane to increase the reaction temperature. | |
| Protodeboronation | Excess Water/Protic Solvent: The boronic acid is being replaced by a proton from the solvent before it can couple. | Reduce the amount of water in the biphasic system. Ensure anhydrous organic solvents are used. Use a stronger, non-nucleophilic base like K₃PO₄. |
| Catalyst Decomposition | Incompatible Solvent: Solvents like DMF can coordinate too strongly or decompose at high temperatures, leading to catalyst deactivation. | Switch to a less coordinating solvent like toluene or 2-MeTHF. Ensure the reaction is properly degassed. |
| Difficult Work-up | High-Boiling Solvent: DMF or DMSO are difficult to remove completely. | If possible, use a lower-boiling solvent system from the outset. If DMF must be used, perform multiple aqueous washes to extract it from the product solution. |
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving 4-(2-Morpholinoethoxy)phenylboronic acid, HCl . This guide is structured to move from immediate answers to common problems (FAQs) to a deeper, systematic troubleshooting workflow, ensuring you can diagnose and resolve issues effectively.
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges encountered with this specific boronic acid.
Q1: My reaction has failed completely. Why am I seeing no product?
A: The most common reason for complete failure is improper handling of the boronic acid's hydrochloride salt. This reagent is supplied as an acid salt for stability. The HCl must be neutralized by the base before the boronic acid can participate in the catalytic cycle. If an insufficient amount of base is used (e.g., only the standard 2-3 equivalents for the coupling itself), it will be consumed by the HCl, leaving the reaction uninitiated. A minimum of one extra equivalent of base is required.
Q2: I'm getting some product, but the yield is very low and I see a lot of starting material left. What's the likely cause?
A: This often points to two main issues: catalyst inhibition or inefficient activation . The tertiary amine of the morpholine group can coordinate to the palladium catalyst, acting as an inhibitory ligand and slowing down the catalytic cycle. Additionally, if the base is not strong enough or soluble enough, the formation of the active boronate species will be slow and incomplete.
Q3: I see a significant amount of a side product that corresponds to my aryl halide without the halogen (dehalogenation). Why is this happening?
A: Dehalogenation is a common side reaction in Suzuki couplings. It can be promoted by several factors, including catalyst degradation, the presence of water or other protic sources, or a slow transmetalation step. If the desired cross-coupling is sluggish due to catalyst inhibition by the morpholine group, competing side reactions like dehalogenation can become more prominent.
Q4: My boronic acid seems to be decomposing, as I'm observing homocoupling of the boronic acid and protodeboronation. How can I prevent this?
A: Protodeboronation (replacement of the C-B bond with a C-H bond) is a frequent decomposition pathway, often catalyzed by base and accelerated by high temperatures and prolonged reaction times.[1][2] Using milder bases, lower temperatures, shorter reaction times, and ensuring a highly active catalyst to speed up the desired cross-coupling can minimize this side reaction.[1] Using the more stable pinacol ester (BPin) or MIDA boronate derivatives can also prevent premature decomposition.[1]
II. Systematic Troubleshooting Guide
When facing low yields, a systematic approach is crucial. This guide breaks down the reaction into key components to help you identify and solve the root cause of the problem.
A. The Critical Role of the Base: Stoichiometry and Selection
The single most critical parameter when using this compound is the choice and amount of base. The base performs two essential functions:
-
Neutralization: It must first neutralize the HCl salt to generate the free amine form of the boronic acid.
-
Activation: It then activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[3]
Causality: The hydrochloride salt will react with one equivalent of your base in a simple acid-base neutralization. If you only add the typical 2 equivalents of base for the Suzuki reaction, one will be consumed, leaving only one equivalent to activate the boronic acid, which is often insufficient for an efficient reaction.
Solution: Adjust Base Equivalents
Always use at least 3 equivalents of base : 1 equivalent for the HCl neutralization and 2 equivalents for the catalytic cycle. For challenging couplings, using up to 4 equivalents can be beneficial.
Calculation Example:
-
Aryl Halide: 1.0 mmol
-
This compound: 1.2 mmol
-
Required Base (e.g., K₂CO₃):
-
1.2 mmol (for HCl) + 2.0 mmol (for coupling) = 3.2 mmol (minimum)
-
Causality: The presence of the amine functionality makes the system sensitive to base selection.
-
Weak Bases (e.g., NaHCO₃): May not be strong enough to efficiently form the boronate species, leading to a slow reaction and favoring side reactions.
-
Strong Hydroxide Bases (e.g., NaOH, KOH): Can promote rapid protodeboronation, especially at elevated temperatures.
-
Organic Amine Bases (e.g., Triethylamine): Are generally poor choices as they can compete with the desired phosphine ligands for coordination to the palladium center, inhibiting the catalyst.
Recommended Solutions:
Screen a panel of inorganic bases. The following are often effective:
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Often an excellent choice for amine-containing substrates. Its strength promotes boronate formation effectively. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A reliable, cost-effective choice. Ensure it is finely powdered for better solubility and reactivity. |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Higher solubility in organic solvents can be advantageous, especially in anhydrous conditions. Often used for more difficult couplings. |
| KF | Mild | Dioxane, THF | A milder option that can suppress protodeboronation but may require higher temperatures or more active catalysts. |
B. Catalyst System: Overcoming Inhibition
The morpholine nitrogen in your boronic acid is a Lewis base and can coordinate to the palladium center. This can displace your desired phosphine ligand, leading to a less active or completely inactive catalyst.
References
Technical Support Center: Troubleshooting Side Reactions of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in Cross-Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride in cross-coupling reactions. This document provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies to ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions.
Introduction to 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in Suzuki-Miyaura Coupling
4-(2-Morpholinoethoxy)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, often employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the morpholinoethoxy-functionalized phenyl moiety. The presence of the electron-donating morpholinoethoxy group enhances the nucleophilicity of the boronic acid, which can be advantageous for the desired cross-coupling. However, this electronic nature also predisposes the molecule to specific side reactions. This guide will address the most common challenges: protodeboronation and homocoupling.
The hydrochloride salt form of this reagent necessitates the use of an adequate amount of base to neutralize the HCl and subsequently facilitate the catalytic cycle.
Core Troubleshooting & FAQs
FAQ 1: My Suzuki-Miyaura reaction with this compound is yielding the protodeboronated side product, 4-ethoxymorpholine. What is causing this and how can I prevent it?
Answer:
Protodeboronation is the substitution of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture, a common side reaction for many organoboronic acids.[1] For 4-(2-Morpholinoethoxy)phenylboronic acid, the electron-donating nature of the morpholinoethoxy substituent makes the ipso-carbon more susceptible to protonation, thus increasing the likelihood of this undesired pathway.
Mechanistic Insight:
Protodeboronation can be catalyzed by both acid and base.[1] In the context of a typical Suzuki-Miyaura reaction, the base-catalyzed pathway is of primary concern. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the desired transmetalation step with the palladium catalyst.[2][3] However, this boronate can also react with a proton source, most commonly water, leading to the cleavage of the C-B bond.[4]
Troubleshooting Protocol for Protodeboronation:
-
Choice of Base: The strength and type of base are critical. Strong bases in aqueous media can accelerate protodeboronation.[5]
-
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6] Cesium carbonate (Cs₂CO₃) is also an excellent choice, particularly for challenging couplings. For substrates sensitive to basic conditions, potassium fluoride (KF) can be effective.[7]
-
-
Solvent System and Water Content: Water is the primary proton source for protodeboronation.[5]
-
Recommendation: While a small amount of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species, excessive water should be avoided.[7] Consider using anhydrous solvents and oven-dried glassware. If a co-solvent is necessary, minimize the water content (e.g., dioxane/water 10:1).[5]
-
-
Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[7]
-
Recommendation: If the desired cross-coupling is proceeding, albeit with the protodeboronation side product, try lowering the reaction temperature. Monitor the reaction progress to find a balance where the desired reaction proceeds at a reasonable rate while minimizing the side reaction.
-
-
Protecting the Boronic Acid: For particularly stubborn cases, converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, can suppress protodeboronation.[1][7] These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the productive coupling pathway.
| Parameter | High Risk for Protodeboronation | Recommended Adjustment | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) | Milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) | Reduces the rate of base-catalyzed C-B bond cleavage.[5][7] |
| Solvent | High water content | Anhydrous solvents or minimal water (e.g., 10:1 organic/water) | Limits the availability of the proton source.[5] |
| Temperature | High (e.g., >100 °C) | Lower temperature (e.g., 70-80 °C) | Decreases the rate of the undesired protodeboronation reaction.[7] |
Visualizing the Competing Pathways:
FAQ 2: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of 4-(2-Morpholinoethoxy)phenylboronic acid. What causes this and what are the solutions?
Answer:
The formation of a symmetrical biaryl, in this case, bis(4-(2-morpholinoethoxy)phenyl), is a result of the homocoupling of your boronic acid. This side reaction is often promoted by the presence of oxygen and can be particularly prevalent when using a Pd(II) precatalyst that needs to be reduced to the active Pd(0) species in situ.[5][8]
Mechanistic Insight:
Homocoupling can occur through several pathways. One common mechanism involves the reaction of two molecules of the boronic acid with a Pd(II) species, leading to the formation of the biaryl and the reduction of Pd(II) to Pd(0).[8] The presence of oxygen can reoxidize Pd(0) to Pd(II), perpetuating a cycle that consumes the boronic acid.[5]
Troubleshooting Protocol for Homocoupling:
-
Rigorous Exclusion of Oxygen: Oxygen is a key culprit in promoting homocoupling.[5]
-
Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
-
Catalyst Choice and Handling: The state of the palladium catalyst is crucial.
-
Recommendation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), homocoupling can be part of the process that generates the active Pd(0) catalyst.[8] Consider using a pre-formed, air-stable Pd(0) catalyst such as Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald palladacycle) that is designed for efficient generation of the active species with minimal side reactions.[5] Always use fresh, high-quality catalysts.
-
-
Reaction Stoichiometry:
-
Recommendation: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, using a large excess can increase the probability of homocoupling. Use a stoichiometry as close to 1:1.1 (Aryl Halide:Boronic Acid) as your system allows.
-
| Parameter | High Risk for Homocoupling | Recommended Adjustment | Rationale |
| Atmosphere | Presence of Oxygen | Rigorous degassing of solvents and use of an inert (Ar/N₂) atmosphere | Prevents oxidation of Pd(0) to Pd(II), which can drive homocoupling.[5] |
| Catalyst | Pd(II) precatalysts (e.g., Pd(OAc)₂) | Pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern palladacycle precatalysts | Ensures efficient formation of the active catalyst and minimizes side reactions involving Pd(II).[5][8] |
| Reagent Purity | Old or impure boronic acid | Use fresh, high-purity boronic acid | Boronic acids can degrade over time, potentially leading to side reactions.[5] |
Visualizing the Troubleshooting Logic:
FAQ 3: Does the morpholino group itself participate in any side reactions?
Answer:
The morpholino group is generally a robust and stable functional group under typical Suzuki-Miyaura coupling conditions. It is not prone to degradation or participation in the catalytic cycle. The primary influence of the morpholinoethoxy substituent is electronic; its electron-donating character through the ether linkage activates the phenyl ring, which, as discussed, can increase the propensity for protodeboronation. The basic nitrogen of the morpholine will be protonated by the HCl counter-ion and subsequently deprotonated by the base used in the reaction, but this is not considered a deleterious side reaction.
General Protocol for Suzuki-Miyaura Coupling
This is a representative starting point and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0–4.0 equiv to account for the HCl salt).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification Strategies for Products of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Introduction
Welcome to the technical support center for researchers utilizing 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in their synthetic workflows. This boronic acid is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for introducing a morpholinoethoxy-phenyl moiety into target molecules.[1] However, the unique combination of a basic morpholine nitrogen and a polar, acidic boronic acid function presents distinct purification challenges.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate these challenges. We will delve into the underlying chemical principles to empower you to make informed decisions during the purification of your synthesized products, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my crude product streaking severely on a standard silica gel TLC plate?
Answer: This is the most common issue encountered and is almost always due to the basic nature of the morpholine ring present in your product and potentially in unreacted starting material.[2][3] Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the morpholine moiety undergoes a strong acid-base interaction with these silanol groups. This causes a portion of your compound to bind tightly to the stationary phase while the rest moves with the eluent, resulting in significant peak tailing or streaking. In preparative column chromatography, this leads to poor separation, broad fractions, and low recovery.[2]
Q2: My product seems to have very high water solubility, making extraction from the aqueous reaction workup difficult. What can I do?
Answer: The morpholinoethoxy group imparts significant polarity and water solubility. This is compounded if your product is in a protonated or salt form. To improve extraction efficiency into an organic solvent, you should:
-
Adjust the pH: Basify the aqueous layer to a pH of 9-10 using a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). This deprotonates the morpholine nitrogen, converting it to its free base form, which is significantly less water-soluble than its protonated salt.[2]
-
Employ the "Salting Out" Effect: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its partition into the organic layer.[2]
-
Use a More Polar Extraction Solvent: If solvents like ethyl acetate or diethyl ether are ineffective, switch to a more polar, water-immiscible solvent like dichloromethane (DCM) or chloroform. Multiple extractions (3-5 times) with fresh solvent will be more effective than a single large-volume extraction.
Q3: How can I improve the quality of my silica gel column chromatography to get a pure product?
Answer: To counteract the basicity of your compound, you must neutralize the acidic sites on the silica gel. This is achieved by adding a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase (e.g., in a hexane/ethyl acetate or DCM/methanol system). The triethylamine will preferentially bind to the acidic silanol groups, preventing your compound from sticking and resulting in sharper peaks and better separation.[2]
-
Ammonia in Methanol: For more polar compounds requiring a methanol gradient, using a pre-mixed solution of 1-2% ammonia in methanol as your polar co-solvent can be highly effective.
Always perform a TLC analysis with the modified eluent system first to confirm that the streaking is resolved and to determine the optimal solvent ratio for separation.
Q4: My NMR shows residual boronic acid-related impurities. How can I remove them post-reaction?
Answer: Boronic acids and their byproducts (like boroxines, the trimeric anhydrides) can be persistent impurities.[4] Several strategies can be employed:
-
Aqueous Base Wash: During the workup, washing the organic layer with an aqueous base (e.g., 1M NaOH) can help extract the acidic boronic acid into the aqueous phase.[5] However, be cautious if your final product has base-sensitive functional groups.
-
Diethanolamine Derivatization: Excess boronic acid can be sequestered by adding diethanolamine to the crude mixture in an appropriate solvent (like ether), which often causes the diethanolamine-boronate adduct to precipitate as a stable, crystalline solid that can be filtered off.[5][6]
-
Scavenger Resins: Using a silica-based scavenger resin with diol functional groups (like SiliaBond Diol) can be a highly effective but more expensive method. These resins selectively bind to boronic acids, which can then be removed by simple filtration.[7]
-
Acid/Base Purification: A patent describes a general method for purifying boronic acids that can be adapted to remove them as impurities. This involves treating the crude mixture with a base to form the boronate salt, separating this salt from non-acidic components by extraction, and then re-acidifying to remove the now-purified boronic acid.[8]
Q5: Is crystallization a viable alternative to chromatography for my product?
Answer: Yes, crystallization is an excellent and often preferred method for purifying solid compounds on a larger scale. The key is finding a suitable solvent system.
-
Solvent Screening: A good solvent will dissolve your compound when hot but have low solubility when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Solvent/Anti-Solvent System: If a single solvent is not ideal, use a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[9]
-
Common Issue - "Oiling Out": Polar, morpholine-containing compounds may sometimes separate from the solution as an oil rather than crystals.[2] This often happens when the solution is too concentrated or cools too quickly. Try using a more dilute solution or allowing for very slow cooling (e.g., by placing the flask in a warm water bath and letting it cool to room temperature overnight).
Troubleshooting Guides & Protocols
Guide 1: Optimizing Silica Gel Chromatography for Basic Compounds
This protocol details the use of a basic modifier to improve separation.
Step-by-Step Protocol:
-
Prepare the Modified Eluent: Choose a starting eluent system based on TLC (e.g., 70:30 Ethyl Acetate/Hexane). Prepare a bulk solution of this eluent and add 1% triethylamine (Et₃N) by volume. For example, to 1L of eluent, add 10 mL of Et₃N.
-
Prepare the Slurry: Use the modified eluent to make a slurry with your silica gel. This ensures the stationary phase is pre-equilibrated with the base.
-
Pack the Column: Pack the column with the silica slurry as you normally would.
-
Equilibrate the Column: Run 2-3 column volumes of the modified eluent through the packed column before loading your sample.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb it onto a small amount of silica gel ("dry loading") for the best resolution. Place the dried silica onto the top of the column bed.
-
Elute and Collect: Run the column with the modified eluent, collecting fractions and monitoring by TLC.
Table 1: Recommended Starting Eluent Systems
| Compound Polarity | Recommended Base System | Modifier |
| Low to Medium | Hexane / Ethyl Acetate | 0.5-1.5% Et₃N |
| Medium to High | Dichloromethane / Methanol | 0.5-1.5% Et₃N |
| High / Very Polar | Dichloromethane / (Methanol + 2% NH₃) | 2% NH₃ in MeOH portion |
Diagram 1: Chromatography Troubleshooting Workflow
Caption: Decision tree for optimizing chromatography of morpholine-containing compounds.
Guide 2: Enhanced Aqueous Workup & Extraction Protocol
This protocol is designed to maximize the recovery of polar, basic products from aqueous reaction mixtures.
Step-by-Step Protocol:
-
Quench the Reaction: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Carefully quench any reactive reagents as appropriate for your specific reaction (e.g., with water or a saturated NH₄Cl solution).
-
Remove Organic Solvent (if applicable): If the reaction was run in a water-miscible solvent (e.g., THF, Dioxane), remove it under reduced pressure using a rotary evaporator.
-
Dilute and Basify: Dilute the remaining aqueous residue with water. Slowly add a base (e.g., solid K₂CO₃ or 2M NaOH solution) while stirring until the pH of the aqueous phase is ~10 (check with pH paper).
-
Initial Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., DCM, 3 x 50 mL for a 100 mL aqueous volume).
-
"Salt Out" and Re-extract: Combine the aqueous layers. Add solid NaCl until the solution is saturated (some salt remains undissolved). Perform one final extraction with the organic solvent.
-
Combine and Dry: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.
Diagram 2: Optimized Aqueous Workup Workflow
Caption: Workflow for effective extraction of polar, basic organic compounds.
References
- 1. Synthesis of Nucleobase-Functionalized Morpholino Monomers | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Welcome to the technical support guide for 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during its use in various reaction media. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and a foundational understanding of the chemical principles at play.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the solubility of this compound.
Question 1: What are the general solubility characteristics of this compound?
Answer: this compound is a moderately polar molecule. Its solubility is dictated by the interplay of several structural features: the phenylboronic acid group, the morpholinoethoxy side chain, and its formulation as a hydrochloride salt.
-
Polarity: The morpholino group and the boronic acid moiety contribute to its polarity, suggesting solubility in polar solvents. The phenyl ring adds some nonpolar character.
-
pH-Dependence: As a hydrochloride salt of a tertiary amine (the morpholine nitrogen), the compound's solubility is highly dependent on pH. In acidic to neutral aqueous media, the morpholine nitrogen is protonated, increasing water solubility.
-
Solvent Types: It typically exhibits better solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO, DMF) compared to nonpolar solvents (like hexanes or toluene). Phenylboronic acid itself is soluble in most polar organic solvents but poorly soluble in hexanes and carbon tetrachloride[1].
Question 2: Why am I observing poor solubility of this compound in my reaction?
Answer: Poor solubility is a frequent challenge and can stem from several factors:
-
Inappropriate Solvent Choice: The chosen solvent may not be polar enough to effectively solvate the molecule.
-
Reaction pH: For aqueous or biphasic reactions, if the pH is not sufficiently acidic, the protonated, more soluble form of the morpholine group may not be present. Boronic acids are known to be more soluble at higher pH where the hydroxyboronate species is dominant[2].
-
Formation of Boroxines: Boronic acids have a propensity to dehydrate, especially under heating, to form cyclic anhydrides called boroxines[1][3]. Boroxines are often less soluble than the corresponding boronic acid.
-
Common Ion Effect: In the presence of other chloride salts, the solubility of the hydrochloride salt may be suppressed.
-
Temperature: Solubility is often temperature-dependent. Insufficient heating (where thermally stable) can limit dissolution.
Question 3: Can I use this boronic acid directly in a Suzuki-Miyaura coupling reaction?
Answer: Yes, this compound is designed for applications like the Suzuki-Miyaura coupling. However, the reaction conditions, particularly the base and solvent system, must be carefully chosen to ensure sufficient solubility for the reaction to proceed efficiently. The base required for the catalytic cycle also plays a crucial role in the solubility of the boronic acid. The boronic acid must be activated by a base to facilitate transmetalation[4].
Question 4: Does the hydrochloride salt affect the reaction?
Answer: The hydrochloride salt can influence the reaction in two primary ways:
-
Acidity: It introduces an equivalent of HCl into the reaction mixture. This will neutralize one equivalent of the base added for the Suzuki-Miyaura coupling. Therefore, you must account for this by adding at least one extra equivalent of base.
-
Solubility: As discussed, the salt form generally enhances aqueous solubility at acidic pH.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues.
Issue 1: The boronic acid does not fully dissolve in the initial reaction solvent.
This is often the first hurdle in setting up a reaction. The workflow below outlines a systematic approach to solvent selection and optimization.
Caption: Troubleshooting workflow for initial solubility.
Protocol 1: Systematic Solvent and Condition Screening
-
pH Adjustment (for aqueous/biphasic systems):
-
Prepare a small, stirred slurry of the boronic acid in the aqueous phase of your reaction.
-
Gradually add a dilute acid (e.g., 1 M HCl) and observe for dissolution. The protonated morpholine should enhance solubility.
-
Conversely, for some boronic acids, increasing the pH can enhance solubility by forming the more soluble boronate ion[2][5]. Carefully add a base (e.g., 1 M NaOH) to a separate slurry and observe. Note that high pH can promote protodeboronation.
-
-
Co-solvent Screening:
-
If a single solvent system is failing, the use of a co-solvent can be effective.
-
For primarily aqueous reactions: Introduce a water-miscible polar organic solvent.
-
For primarily organic reactions: Add a more polar co-solvent.
Table 1: Recommended Co-solvents for Solubility Enhancement
-
| Primary Solvent System | Recommended Co-solvents | Rationale |
| Toluene/Water | Dioxane, THF, DME, Acetonitrile | Increases polarity of the organic phase. |
| Dichloromethane (DCM) | Methanol, Ethanol | Introduces hydrogen bonding capabilities. |
| Tetrahydrofuran (THF) | Water, DMSO, DMF | Increases overall solvent polarity. |
-
Temperature Increase:
-
Gradually heat the reaction mixture while stirring.
-
Monitor the solution for dissolution. Be cautious, as prolonged heating can lead to the formation of less soluble boroxines[3].
-
A maximum temperature of 50-60 °C is a good starting point for initial tests.
-
Issue 2: The boronic acid precipitates out of solution after adding the base for a Suzuki-Miyaura coupling.
This is a common and critical issue, as the soluble boronate species is essential for the transmetalation step in the catalytic cycle.
Caption: Logic diagram for troubleshooting precipitation upon base addition.
Protocol 2: Overcoming Base-Induced Precipitation
-
Base Screening: The choice of base is critical. The cation of the base can form a salt with the boronate, and its solubility can vary dramatically.
-
Test different bases: If you are using an inorganic base like K₂CO₃ or K₃PO₄ and observing precipitation, consider switching to an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or a different inorganic base like Cs₂CO₃.
-
Use a weaker base: In some cases, a milder base like potassium fluoride (KF) can be effective, especially if your substrate is sensitive[4].
-
-
Solvent System Modification:
-
The addition of a base changes the overall composition and polarity of the reaction medium.
-
Increase the proportion of a polar co-solvent: If using a toluene/water system, increasing the amount of a co-solvent like ethanol or THF can help keep the boronate species in solution.
-
-
Employ a Phase-Transfer Catalyst (PTC):
-
In biphasic systems (e.g., toluene/water), a PTC can facilitate the transfer of the boronate from the aqueous phase to the organic phase where the catalyst resides.
-
Procedure: Add 1-5 mol% of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to the reaction mixture. This can significantly enhance the rate and yield of Suzuki couplings in aqueous media[6].
-
-
In Situ Protection/Esterification:
-
If solubility issues persist, consider converting the boronic acid to a more soluble boronic ester derivative in situ or as a separate step. Boronic esters often show improved solubility in organic solvents[7].
-
Diethanolamine Protection: Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct that can sometimes be used directly in coupling reactions with protic solvents[8].
-
Section 3: Advanced Protocols and Methodologies
For persistent issues, the following advanced strategies can be employed.
Protocol 3: Preparation of a Soluble Boronate Ester (Pinacol Ester)
This protocol is useful when the boronic acid itself is fundamentally incompatible with the desired reaction medium. The resulting pinacol ester is generally more soluble in organic solvents and less prone to dehydration.
Materials:
-
This compound
-
Pinacol
-
A suitable aprotic solvent (e.g., Toluene, THF, or Dichloromethane)
-
A drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and pinacol (1.1 equivalents).
-
Add a sufficient volume of the chosen aprotic solvent to create a stirrable slurry.
-
Add a drying agent to the mixture.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting boronic acid. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter off the drying agent.
-
The resulting solution containing the boronic acid pinacol ester can often be used directly in the subsequent reaction. Alternatively, the solvent can be removed under reduced pressure to isolate the ester.
Section 4: References
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020-08-13). Available at: --INVALID-LINK--
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. Available at: --INVALID-LINK--
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: --INVALID-LINK--
-
This compound | 1072945-74-4 - ChemicalBook. Available at: --INVALID-LINK--
-
An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents - Benchchem. Available at: --INVALID-LINK--
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: --INVALID-LINK--
-
Boric acid solubility in different solvents (Ullmann's 2006) | Download Table - ResearchGate. Available at: --INVALID-LINK--
-
Is there a faster method for dissolve phenylboronic acid? - ResearchGate. Available at: --INVALID-LINK--
-
Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC - NIH. Available at: --INVALID-LINK--
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Variation of pH as a function of boric acid concentration including the... - ResearchGate. Available at: --INVALID-LINK--
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011-10-03). Available at: --INVALID-LINK--
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. (2017-09-01). Available at: --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Phenylboronic acid - Wikipedia. Available at: --INVALID-LINK--
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020-06-06). Available at: --INVALID-LINK--
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation and other common failures encountered during cross-coupling reactions involving 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. This valuable building block presents unique challenges due to its inherent structural features—namely, the basic morpholino moiety and its formulation as a hydrochloride salt. This document is structured to help you diagnose problems, understand the underlying chemical mechanisms, and implement robust solutions to ensure successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Diagnosis
This section addresses the most common initial signs of reaction failure.
Q1: My reaction shows little to no conversion of my starting materials. What are the first things I should check?
A1: When a reaction fails to initiate, the issue often lies with the fundamental setup or reagent integrity. Before investigating more complex deactivation pathways, perform a systematic check of the following:
-
Inert Atmosphere: The active Pd(0) catalyst and any phosphine ligands are highly sensitive to oxygen. Inadequate degassing of the solvent or a poor seal on the reaction vessel can lead to rapid oxidation and deactivation.[1] Ensure you have performed at least three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) and that the solvent was thoroughly sparged before use.
-
Base Stoichiometry and Strength: Your starting material is an HCl salt. This means the morpholino nitrogen is protonated. You must add enough base to both neutralize this salt and facilitate the catalytic cycle. A minimum of 3 equivalents of base relative to the boronic acid is typically required (1 equivalent for the HCl, and ~2 equivalents for the Suzuki-Miyaura mechanism).[2] Insufficient base is a common cause of failure.
-
Reagent Quality:
-
Catalyst/Ligand: Palladium catalysts, particularly pre-catalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation.[1] Use fresh reagents or those that have been stored correctly under an inert atmosphere.
-
Boronic Acid: While generally stable, boronic acids can degrade. Confirm the purity of your this compound, as impurities can act as catalyst poisons.[3]
-
Q2: My reaction mixture turns black almost immediately, and I observe no product formation. What is happening?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (insoluble, inactive Pd(0) nanoparticles).[4] This indicates that the ligands are unable to stabilize the palladium species throughout the catalytic cycle. Common causes include:
-
Presence of Oxygen: As mentioned in Q1, oxygen is a primary culprit for oxidizing the stabilizing ligands and the Pd(0) center, leading to aggregation.[1][2]
-
High Temperatures: While many Suzuki couplings require heat, excessive temperatures can accelerate the rate of catalyst decomposition faster than the rate of productive catalysis.[2]
-
Inappropriate Ligand: The chosen ligand may not be robust enough for the reaction conditions or may be easily displaced, leaving the palladium center exposed and prone to aggregation.
Q3: My main byproduct is 4-(2-Morpholinoethoxy)benzene, the deboronated version of my starting material. How do I prevent this?
A3: You are observing protodeboronation, a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[5] This depletes your nucleophile and halts the reaction. It is often promoted by:
-
Excess Water or Protic Solvents: Water is a proton source that facilitates this side reaction. While many Suzuki protocols use aqueous base solutions, minimizing the amount of water can be beneficial.[2]
-
Base Strength and Concentration: Strong bases and high temperatures can accelerate the rate of protodeboronation.
-
Solutions:
-
Use anhydrous solvents and reagents where possible.
-
Consider a milder base, such as K₃PO₄, which is often effective while minimizing protodeboronation compared to hydroxides.[5]
-
Monitor the reaction closely and work it up as soon as the limiting reagent is consumed to avoid prolonged exposure to the reaction conditions.[4]
-
Section 2: Deep-Dive Troubleshooting - Identifying the Root Cause
If initial checks do not resolve the issue, the problem likely lies with the specific chemical nature of your boronic acid.
Issue A: Catalyst Inhibition by the Morpholino Group
Q4: How exactly does the morpholino group interfere with the palladium catalyst?
A4: The nitrogen atom in the morpholine ring is a Lewis base. Once deprotonated from its HCl salt form, it can act as a ligand and coordinate directly to the palladium center. This is a potent deactivation pathway because the morpholino group, attached by a flexible ethoxy chain, can chelate to the metal, occupying coordination sites that are essential for the catalytic cycle (i.e., for the phosphine ligand, the aryl halide, and the boronate to bind).[4][5] This binding is often strong enough to poison the catalyst, effectively sequestering it in an inactive state.[6]
Q5: What are the best catalyst and ligand systems to overcome inhibition by the morpholino group?
A5: The key is to use a ligand that binds to palladium more strongly and effectively than the morpholino nitrogen. The ideal choice is typically a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC). These ligands create a sterically crowded and electronically stable palladium center that resists coordination by the substrate's morpholino group and promotes rapid catalytic turnover.[4][5]
| Catalyst/Ligand System | Rationale for Use | Typical Loading |
| Standard (Often Fails): Pd(PPh₃)₄ | Triphenylphosphine is relatively small and can be displaced by the morpholino group. Often not robust enough for this substrate. | 2-5 mol% |
| Improved: Pd₂(dba)₃ + XPhos or SPhos | Bulky, electron-rich biaryl phosphines (Buchwald ligands). They accelerate reductive elimination and their steric bulk shields the Pd center, preventing morpholine coordination.[5] | 1-2 mol% Pd, 2-4 mol% Ligand |
| Improved: Pd(OAc)₂ + RuPhos | Similar to above; another effective Buchwald ligand that promotes fast catalysis, outcompeting the poisoning process.[5] | 1-2 mol% Pd, 2-4 mol% Ligand |
| Excellent: PEPPSI-IPr or other NHC-Pd Pre-catalysts | N-Heterocyclic Carbenes (NHCs) form very strong bonds with palladium and are sterically demanding, offering high stability and resistance to poisoning.[7] | 1-3 mol% |
Issue B: Complications from the Hydrochloride Salt
Q6: I've added the standard 2 equivalents of base, but the reaction isn't working. How does the HCl salt specifically impact the base requirement?
A6: The HCl salt renders the morpholino nitrogen non-coordinating at the start of the reaction, but it introduces a stoichiometric requirement for base that is separate from the base needed for the catalytic cycle. The base performs two critical jobs in a Suzuki reaction: activating the boronic acid for transmetalation and regenerating the catalyst.[8] With your substrate, it has a third job: neutralizing the HCl.
Base Stoichiometry Breakdown:
-
1.0 equivalent: Consumed to deprotonate the morpholinium chloride to the neutral morpholine.
-
~2.0 equivalents: Required to participate in the catalytic cycle (e.g., formation of the boronate species).
Therefore, a minimum of 3.0 equivalents of base is essential. Using only 2 equivalents leaves insufficient base for the coupling reaction itself.
Q7: Which base is best for this reaction, and why?
A7: The choice of base is a balance between reactivity and minimizing side reactions.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings. It is strong enough to be effective but generally minimizes protodeboronation compared to stronger bases like NaOH or KOH.[2] It works well in solvent systems like dioxane/water or toluene/water.
-
Caesium Carbonate (Cs₂CO₃): A strong, highly effective base, particularly useful for difficult couplings or with less reactive aryl chlorides. Its higher solubility in organic solvents can be an advantage.[2]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that is often sufficient if catalyst inhibition is the main problem and has been solved with a better ligand.
Section 3: Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to minimize the common modes of catalyst deactivation discussed above.
Reaction: Coupling of this compound with an Aryl Bromide.
Reagents & Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq, 1 mol%)
-
XPhos (0.022 eq, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids: To the flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.022 eq).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three more times to ensure a completely oxygen-free atmosphere.[1]
-
Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-dioxane and degassed water. Sparge this solvent mixture with inert gas for 15-20 minutes. Add the solvent to the reaction flask via cannula or syringe under positive inert gas pressure.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots carefully under a positive pressure of inert gas to avoid introducing oxygen.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Section 4: Systematic Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
This guide provides in-depth technical support for researchers utilizing 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, it focuses on the critical role of the base in achieving high reaction efficiency and provides troubleshooting strategies for common challenges.
Troubleshooting Guide
Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low yields or failing completely?
The suboptimal performance of this coupling reaction is frequently traced back to an inappropriate choice or handling of the base. The boronic acid is supplied as a hydrochloride salt, meaning the acidic proton on the boronic acid and the protonated morpholino nitrogen must be neutralized for the catalytic cycle to proceed efficiently. Furthermore, the base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Several factors related to the base can lead to poor outcomes:
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate the boronic acid and neutralize the HCl salt, which is a prerequisite for the formation of the boronate species required for transmetalation.
-
Steric Hindrance: A bulky base might sterically hinder the formation of the active palladium catalyst or the subsequent transmetalation complex.
-
Solubility Issues: The base might not be sufficiently soluble in the chosen reaction solvent, leading to a heterogeneous mixture and inefficient reaction kinetics.
-
Decomposition of Reactants: A base that is too strong or nucleophilic can lead to the decomposition of the aryl halide or the boronic acid itself, particularly at elevated temperatures.
A common issue is the formation of boronic acid anhydrides (boroxines), which can be less reactive in the coupling reaction. The choice of base and reaction conditions can influence the equilibrium between the boronic acid and its boroxine form.
Experimental Workflow: Base Screening Protocol
To systematically identify the optimal base for your specific Suzuki-Miyaura coupling involving this compound, a parallel screening experiment is highly recommended.
1. Materials & Setup:
-
Reactants:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (3.0 equiv) - See Table 1 for a list of bases to screen.
-
-
Solvent:
-
Aqueous solvent mixture (e.g., 1,4-Dioxane:H₂O, 4:1 v/v)
-
-
Equipment:
-
Reaction vials (e.g., microwave vials) with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
-
TLC or LC-MS for reaction monitoring
-
2. Procedure:
-
Preparation: To each reaction vial, add the this compound, aryl halide, and the selected base.
-
Inert Atmosphere: Seal the vials and purge with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[1][2]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture followed by the palladium catalyst.
-
Reaction: Place the vials in the heating block pre-heated to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) until the starting material is consumed.
-
Workup & Analysis: Upon completion, cool the reactions to room temperature. Perform a standard aqueous workup, and analyze the crude product yield and purity by a suitable method (e.g., ¹H NMR, LC-MS with a standard).
Q2: How does the choice of base mechanistically influence the Suzuki-Miyaura coupling?
The base is a critical player in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step.[3][4] There are two predominant mechanistic pathways proposed for the role of the base:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate ("ate") complex. This activated boronate species then readily undergoes transmetalation with the palladium(II) halide complex.[4][5]
-
Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[4][5]
The operative pathway is dependent on the specific base, solvent, and substrates employed. For this compound, the initial role of the base is to neutralize the HCl salt and deprotonate the boronic acid, making it available for either pathway.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Data Summary: Base Performance
The following table summarizes the performance of various bases in Suzuki-Miyaura couplings. The efficiency can be highly substrate-dependent, and this data should be used as a general guideline for initial screening.
| Base | pKa (Conjugate Acid) | Common Solvents | Typical Yield Range | Notes |
| Inorganic Bases | ||||
| K₂CO₃ | 10.3 | Toluene, Dioxane, THF, H₂O | Good to Excellent | A widely used, cost-effective base. May require aqueous conditions for optimal performance.[6][7] |
| Cs₂CO₃ | 10.0 | Toluene, Dioxane, THF | Excellent | Often provides superior results, especially for challenging couplings, due to its high solubility.[1] |
| K₃PO₄ | 12.3 | Toluene, Dioxane, THF | Good to Excellent | A stronger base, effective for less reactive aryl chlorides. Can cause substrate degradation.[1][8] |
| KF | 3.2 | Toluene, Dioxane, THF | Moderate to Good | A milder base, suitable for base-sensitive substrates.[2][9] |
| Organic Bases | ||||
| Et₃N (Triethylamine) | 10.8 | Toluene, Dioxane, THF | Moderate | Can act as both a base and a ligand. May lead to side reactions. |
| DIPEA (DIPEA) | 11.0 | Toluene, Dioxane, THF | Moderate | A non-nucleophilic, sterically hindered base. Useful for preventing side reactions.[4] |
Frequently Asked Questions (FAQs)
Q3: How many equivalents of base should I use for the coupling with this compound?
A minimum of 2.0 equivalents of base is stoichiometrically required: one equivalent to neutralize the HCl salt and another to activate the boronic acid for the catalytic cycle. However, using a slight excess (2.5-3.0 equivalents) is generally recommended to drive the reaction to completion and compensate for any potential impurities or moisture.
Q4: Can I use an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) for this coupling?
While organic bases can be used, they are generally less common and may be less effective than inorganic bases for Suzuki-Miyaura couplings.[4] Inorganic bases like carbonates and phosphates are often more robust and provide better yields.[4] However, for substrates that are sensitive to strong inorganic bases, a non-nucleophilic organic base like DIPEA could be a viable alternative.[4]
Q5: My reaction is sluggish even with the right base. What else can I troubleshoot?
If the reaction is still not proceeding efficiently, consider the following:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For less reactive aryl chlorides, or for sterically hindered substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands).[1]
-
Solvent: The solvent system can significantly impact the solubility of the reactants and the efficiency of the reaction. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often beneficial.[6][8]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[1] However, be mindful of potential substrate or product decomposition at higher temperatures.
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[1][2]
Q6: I am observing significant protodeboronation of my boronic acid. How can I mitigate this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids under harsh basic conditions.[1] To minimize this:
-
Use a Milder Base: Switch to a milder base like KF or NaHCO₃.[1]
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to protodeboronation.[1]
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Introduction: The Critical Role of Purity in Suzuki Coupling and Drug Discovery
4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is a vital reagent in modern organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[1][2] The purity of boronic acids like 4-(2-Morpholinoethoxy)phenylboronic acid is not merely a matter of quality control; it directly influences the efficiency, yield, and reproducibility of these sensitive catalytic reactions.[3] Impurities can poison the palladium catalyst, lead to unwanted side reactions, and complicate the purification of the final product, ultimately impacting the integrity and safety of the developed drug substance.[3]
This guide provides an in-depth, objective comparison of key analytical techniques for assessing the purity of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents supporting data, and offers detailed protocols to ensure self-validating and reliable purity assessment.
Understanding the Analyte: Chemical Properties and Potential Impurities
4-(2-Morpholinoethoxy)phenylboronic acid, in its hydrochloride salt form, possesses a unique combination of functional groups that influence the choice of analytical methodology. The boronic acid moiety is prone to dehydration, forming cyclic anhydrides (boroxines), especially under non-aqueous conditions or at elevated temperatures. The morpholino group provides a basic nitrogen, and the phenyl ring with its ether linkage contributes to the molecule's overall polarity and UV absorbance.
Common impurities can arise from the synthetic route or degradation and may include:
-
Starting materials and unreacted intermediates.
-
Homocoupled byproducts.
-
Boroxines (trimeric anhydrides).
-
Protodeboronation products, where the boronic acid group is replaced by a hydrogen atom.
-
Residual solvents and inorganic salts.
A robust purity analysis strategy must be capable of separating the main component from these potential impurities and accurately quantifying them.
Comparative Analysis of Purity Determination Methods
The purity of this compound can be effectively determined by a combination of chromatographic and spectroscopic techniques. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] For boronic acids, reversed-phase HPLC is the most common approach.
Expertise & Experience in Method Development: The choice of a C18 stationary phase is standard for retaining the aromatic boronic acid.[5] An acidic mobile phase, typically containing formic acid or trifluoroacetic acid, is crucial for several reasons. It ensures the protonation of the morpholino nitrogen, leading to better peak shape and preventing interactions with residual silanols on the silica-based column. The acidic conditions also help to suppress the ionization of the boronic acid group, promoting consistent retention. A gradient elution from a highly aqueous mobile phase to a higher concentration of an organic solvent like acetonitrile is generally required to elute the main compound and any less polar impurities within a reasonable timeframe.[4][6]
Data Presentation: HPLC Purity Assessment
| Parameter | Result |
| Retention Time | 8.52 min |
| Purity (by area %) | 99.2% |
| Known Impurity 1 (Protodeboronation) | 0.3% at 6.78 min |
| Known Impurity 2 (Boroxine) | Not resolved, may co-elute or be unstable |
| Unknown Impurities | 0.5% (total of 3 peaks) |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: Standard HPLC system with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in Water.[5]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.[5]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-UV purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing not only purity information but also mass identification of the main component and its impurities. This is particularly useful for identifying unknown peaks observed in the HPLC chromatogram.[6][7]
Expertise & Experience in Method Development: The same chromatographic conditions as the HPLC-UV method can often be employed, making it a seamless extension of the initial purity analysis.[8] Electrospray ionization (ESI) in positive ion mode is highly effective for this compound, as the morpholino nitrogen is readily protonated. The mass spectrometer can then provide the mass-to-charge ratio (m/z) of the eluting peaks, allowing for the confirmation of the parent compound and the tentative identification of impurities based on their fragmentation patterns and expected masses.
Data Presentation: LC-MS Impurity Identification
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity |
| 6.78 | 208.1 | Protodeboronation product |
| 8.52 | 252.1 | 4-(2-Morpholinoethoxy)phenylboronic acid |
| 9.25 | 486.2 | Dimeric impurity |
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.[6]
-
Chromatographic Conditions: As per the HPLC-UV method.
-
Mass Spectrometry: ESI in positive ion mode, scanning a relevant mass range (e.g., m/z 100-1000).[6]
Workflow for LC-MS Impurity Identification
Caption: Workflow for LC-MS impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[5] It provides an absolute purity value and is an excellent orthogonal technique to chromatography.
Expertise & Experience in Method Development: For qNMR, a certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is required.[5] Maleic anhydride or dimethyl sulfone are common choices. A deuterated solvent that fully dissolves both the sample and the internal standard, such as DMSO-d6, is used.[5] The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard. ¹H NMR also provides structural confirmation of the main component and can reveal the presence of structurally related impurities. ¹¹B NMR can be used to investigate the equilibrium between the boronic acid and its boroxine anhydride.[9][10]
Data Presentation: qNMR Purity Assessment
| Parameter | Result |
| Purity (by ¹H qNMR) | 98.5% w/w |
| Internal Standard | Maleic Anhydride |
| Solvent | DMSO-d6 |
| Structural Confirmation | Consistent with the structure of 4-(2-Morpholinoethoxy)phenylboronic acid |
| Impurities Detected | Signals corresponding to residual synthesis solvents |
Experimental Protocol: qNMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[5]
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).[5]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[5]
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
Performance Comparison and Recommendations
| Feature | HPLC-UV | LC-MS | qNMR |
| Purpose | Quantitative Purity | Impurity Identification | Absolute Purity & Structure |
| Resolution | High | High | Moderate |
| Sensitivity | High (ng) | Very High (pg)[7] | Low (mg) |
| Quantification | Relative (Area %) | Semi-Quantitative | Absolute (w/w %) |
| Throughput | High | High | Low |
| Cost | Low | Moderate | High |
Recommendations for a Comprehensive Purity Analysis Strategy:
-
Initial Purity Screening and Method Development: Begin with HPLC-UV to establish a robust separation method and obtain a preliminary purity profile. This is the workhorse for routine quality control.
-
Impurity Identification: Utilize LC-MS to identify any unknown peaks observed in the HPLC chromatogram. This is crucial for understanding the impurity profile and for regulatory submissions.
-
Orthogonal Purity Confirmation and Reference Standard Qualification: Employ qNMR to obtain an absolute purity value. This technique is invaluable for qualifying in-house reference standards and provides an orthogonal method to confirm the purity obtained by HPLC.
Conclusion
The purity of this compound is a critical parameter that directly impacts its performance in synthetic applications, particularly in the pharmaceutical industry. A multi-faceted analytical approach is essential for a comprehensive and reliable assessment of its quality. By judiciously combining the high-resolution separation of HPLC, the definitive identification power of MS, and the absolute quantification capability of qNMR, researchers and drug development professionals can ensure the integrity of this key building block, leading to more robust and reproducible synthetic outcomes. This integrated strategy not only supports process development and quality control but also provides the rigorous data required for regulatory filings.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Phenylboronic Acid and 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The heart of this reaction lies in the organoboron reagent, typically a boronic acid, which dictates the efficiency and outcome of the coupling process.
This guide provides an in-depth comparative analysis of two widely used boronic acids: the parent Phenylboronic Acid and the functionally substituted 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride . While both serve as donors of a phenyl group, their reactivity profiles differ significantly due to their structural and electronic distinctions. For researchers in drug development and synthetic chemistry, understanding these nuances is critical for reaction design, optimization, and troubleshooting. We will explore the mechanistic implications of their structural differences, supported by experimental protocols and data, to provide a clear framework for selecting the appropriate reagent for your synthetic goals.
Molecular Structure and Physicochemical Properties: A Tale of Two Reagents
The fundamental difference between the two molecules lies in the para-substituent on the phenyl ring. Phenylboronic acid is the unsubstituted parent compound, whereas 4-(2-Morpholinoethoxy)phenylboronic acid, HCl features a more complex side chain containing an ether linkage and a morpholine ring, which is supplied as a hydrochloride salt.
References
A Comparative Guide to Catalytic Systems for Reactions of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic formation of carbon-carbon bonds is paramount. Arylboronic acids are cornerstone reagents in this endeavor, with 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride standing out as a valuable building block. Its morpholine moiety is a common feature in bioactive molecules, enhancing properties like solubility and target engagement. However, the presence of both an acidic hydrochloride salt and a Lewis-basic morpholino group presents unique challenges for catalysis.
This guide provides an in-depth comparative analysis of various catalytic systems for the Suzuki-Miyaura cross-coupling reaction, the most prevalent transformation for this substrate class. We will dissect the performance of different palladium and nickel catalysts, explore the critical role of ligands and bases, and offer field-proven insights to guide researchers toward rational catalyst selection and reaction optimization.
The Suzuki-Miyaura Coupling: Mechanistic Pillars
The Suzuki-Miyaura reaction is a powerful method for forging C(sp²)–C(sp²) bonds, typically between an organoboron species and an organohalide.[1] Understanding its catalytic cycle is fundamental to troubleshooting and optimizing reactions involving complex substrates like 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. The cycle proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.
A critical, and often rate-determining, step is transmetalation. For this to occur, the boronic acid must be activated by a base.[2] The base converts the neutral, less reactive boronic acid into a more nucleophilic "ate" complex (a boronate), which can efficiently transfer its organic group to the palladium center.[1][3] Given that our substrate is a hydrochloride salt, the choice and stoichiometry of the base are doubly important: it must first neutralize the HCl and then activate the boronic acid for catalysis.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Catalyst Systems
The "best" catalyst is reaction-dependent. For a substrate featuring a Lewis-basic site like the morpholino group, catalyst inhibition is a potential concern. This can be mitigated by employing sterically hindered, electron-rich ligands that promote the desired catalytic steps and discourage catalyst poisoning.[4][5]
Below is a comparative summary of common and advanced catalytic systems applicable to the Suzuki-Miyaura coupling of arylboronic acids. The data represents typical conditions and expected performance based on reactions with analogous substrates.
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Recommended Base | Solvent | Temp (°C) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | 2 - 5 | K₃PO₄, K₂CO₃ | Dioxane, Toluene, DMF | 80 - 110 | Traditional: Widely available and effective for simple substrates. May require higher temperatures and loadings.[6] |
| Pd(OAc)₂ / P(t-Bu)₃ | 1 - 2 | K₃PO₄, NaOtBu | Toluene, Dioxane | RT - 80 | High Activity: The bulky, electron-rich P(t-Bu)₃ ligand accelerates oxidative addition and reductive elimination.[2] |
| Pd₂(dba)₃ / XPhos | 0.5 - 2 | K₃PO₄, K₂CO₃ | Toluene, CPME, 2-MeTHF | 80 - 110 | Robust & Versatile: XPhos is a Buchwald ligand known for its high stability and effectiveness with challenging substrates, including heteroaryl chlorides.[7] |
| [Pd(allyl)Cl]₂ / cataCXium® A | 1 - 3 | K₃PO₄ | n-BuOH, Toluene | 80 - 120 | Sterically Demanding: The di-adamantyl phosphine ligand is highly effective for hindered coupling partners. |
| Pd-PEPPSI-IPr | 1 - 3 | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 60 - 100 | NHC-Based: N-Heterocyclic Carbene (NHC) ligands offer high thermal stability and are often resistant to air and moisture.[8] |
| (PPh₂Me)₂NiCl₂ / n-BuMgCl | 3 - 5 | K₃PO₄ (aq.) | Dioxane | 60 - 90 | Cost-Effective: A non-precious metal alternative. Can be highly effective for Lewis-basic substrates where Pd-catalysts might be inhibited.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling with a Pd/Buchwald Ligand System
This protocol provides a robust starting point for the coupling of this compound with a representative aryl bromide. The use of a modern palladium precatalyst with a sterically demanding phosphine ligand (e.g., XPhos) is chosen for its broad applicability and high efficiency.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Detailed Step-by-Step Methodology
Reagents:
-
This compound (1.2 equiv.)
-
Aryl Bromide (e.g., 4-Bromoacetophenone) (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).
-
Causality Note: Using a 2:1 ligand-to-palladium ratio ensures the formation of the active monoligated palladium species. The use of three equivalents of base is crucial: one to neutralize the HCl salt, and two to effectively promote the formation of the reactive boronate species for the catalytic cycle.[9]
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Causality Note: The active Pd(0) catalyst is sensitive to oxidation, which would lead to catalyst deactivation. Maintaining an inert atmosphere is critical for catalytic efficiency.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (the aryl bromide).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Expert Insights & Troubleshooting
-
Incomplete Conversion: If the reaction stalls, a primary suspect is catalyst deactivation. This can be due to insufficient inerting or impurities in the reagents/solvent. A small, fresh charge of the catalyst/ligand can sometimes restart a stalled reaction.
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially at elevated temperatures or if moisture is present.[10] Using a more anhydrous base (e.g., finely ground, dried K₃PO₄) and ensuring dry solvent can minimize this. If it persists, switching to a more stable boronic ester derivative (e.g., a pinacol ester) may be necessary.[10]
-
Low Yields with Electron-Rich Aryl Halides: Electron-rich aryl bromides or unactivated aryl chlorides undergo oxidative addition more slowly.[4] For these substrates, a more electron-rich and sterically hindered ligand, such as tBuXPhos or RuPhos, may be required to facilitate this key step.
-
Impact of the Morpholino Group: While modern bulky phosphine ligands are generally effective at preventing catalyst inhibition by Lewis-basic functionalities, extremely high concentrations or specific substrate geometries could still pose a challenge. In such cases, a nickel-based catalyst system, which can exhibit different coordination preferences, might offer a superior alternative.[5]
By carefully selecting a catalytic system based on the principles outlined and adhering to rigorous experimental technique, researchers can successfully employ this compound in complex molecular syntheses, paving the way for new discoveries in medicine and materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Suzuki Coupling Products of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1] A particularly valuable reagent in this class is 4-(2-Morpholinoethoxy)phenylboronic acid, a versatile building block for introducing a functionalized phenyl moiety into complex molecules. The morpholino group often enhances aqueous solubility and can serve as a key pharmacophore in drug candidates.
However, the synthesis of novel compounds is only half the battle. Rigorous, unambiguous validation of the final product's structure and purity is paramount to ensure the reliability of downstream biological assays and the integrity of structure-activity relationship (SAR) studies. This guide provides an in-depth, expert-driven comparison of analytical techniques for validating products from reactions involving 4-(2-Morpholinoethoxy)phenylboronic acid, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present a framework for a self-validating analytical system.
The Archetypal Reaction: Understanding the Suzuki-Miyaura Coupling Landscape
The power of NMR in structural validation stems from its ability to provide a detailed atomic-level map of a molecule. To interpret the NMR data of a reaction product effectively, one must first understand the reaction itself, including its primary mechanism and potential side reactions. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (like our phenylboronic acid) and an organohalide.[2]
The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Causality Behind Potential Impurities: Understanding this cycle is critical because deviations lead to impurities. For instance:
-
Homocoupling: If two molecules of the boronic acid react with each other, a biaryl byproduct (R²-R²) is formed. This can be promoted by the presence of oxygen.[3][4]
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a simple morpholinoethoxybenzene impurity.
-
Incomplete Reaction: Unreacted starting materials (the boronic acid and the aryl halide) may remain.
A robust validation strategy must be able to identify and distinguish the desired product from these potential contaminants.
Primary Validation by NMR Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation because it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[5][6] It is the only technique that can provide a complete structural picture in a single set of experiments.
¹H NMR Analysis: The First Look and Workhorse
The ¹H NMR spectrum gives the first and most crucial evidence of a successful reaction. For a product derived from 4-(2-Morpholinoethoxy)phenylboronic acid coupled with an aryl halide (Ar-X), we expect to see characteristic signals for each part of the molecule.
Expected ¹H NMR Signals for the 4-(2-Morpholinoethoxy)phenyl Moiety:
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Morpholine H (adjacent to O) | ~3.7 | Triplet (t) | 4H | Oxygen is less electronegative than the positively charged nitrogen in the HCl salt starting material, and deshields these protons. |
| Morpholine H (adjacent to N) | ~2.5-2.7 | Triplet (t) | 4H | Nitrogen deshields these protons to a lesser extent than the oxygen-adjacent protons. |
| Ethoxy -OCH₂- | ~4.1-4.2 | Triplet (t) | 2H | Deshielded by the adjacent oxygen and the aromatic ring. |
| Ethoxy -NCH₂- | ~2.8-2.9 | Triplet (t) | 2H | Deshielded by the adjacent nitrogen. |
| Aromatic H (ortho to ethoxy) | ~7.0 | Doublet (d) | 2H | Shielded by the electron-donating ethoxy group. |
| Aromatic H (ortho to new C-C) | ~7.5-7.6 | Doublet (d) | 2H | Deshielded by the newly attached aromatic ring. |
Key Indicators of a Successful Reaction:
-
Disappearance of Boronic Acid Signal: The broad singlet corresponding to the B(OH)₂ protons (often around δ 8.0 ppm in DMSO-d₆) in the starting material will be absent.[7]
-
Shift in Aromatic Signals: The chemical shifts and splitting patterns of the aromatic protons on the phenylboronic acid ring will change upon formation of the new biaryl system, reflecting the new electronic environment.
-
Appearance of New Aromatic Signals: Signals corresponding to the protons of the coupling partner (the "Ar" from Ar-X) will be present in the expected region (typically δ 7.0-8.5 ppm).
-
Correct Integration: The ratio of integrals for all signals must match the number of protons in the proposed structure.
Advanced NMR for Unambiguous Confirmation
While ¹H NMR is powerful, complex structures or unexpected outcomes may require 2D NMR techniques for definitive proof.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, allowing you to "walk" along a carbon chain (e.g., confirming the connectivity of the ethoxy group: -OCH₂-CH₂-N).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (C-H), confirming which protons are attached to which carbons. This is invaluable for assigning the morpholine and ethoxy signals.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for confirming the connection between the ethoxy linker and the phenyl ring, and the new bond between the two aromatic rings.
-
¹¹B NMR Spectroscopy: This specialized technique directly observes the boron atom. The starting boronic acid (an sp²-hybridized, tricoordinate boron) will show a signal around δ 30 ppm.[9][10] Its disappearance provides direct evidence of reaction completion.
A Comparative Guide: Orthogonal Validation Techniques
Trustworthiness in scientific data comes from orthogonal validation—using multiple, independent methods to confirm a result.[11] While NMR is the cornerstone for structure, other techniques provide critical, complementary information about purity and identity.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and relative quantitation of components in a mixture. | Provides unambiguous structure elucidation and can identify and quantify impurities in a single experiment.[5] | Lower sensitivity than MS, requires a larger sample amount, can be time-consuming for full 2D analysis. |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, requires minimal sample, provides rapid confirmation of product formation.[11] | Does not provide detailed structural information on its own; isomers are often indistinguishable. |
| HPLC / UPLC | Purity of the product, retention time, and quantification of impurities. | Excellent for separating product from starting materials and byproducts, providing precise quantitative purity data (% area). | Provides no structural information; co-eluting impurities can be missed without a mass detector (LC-MS). |
| FTIR Spectroscopy | Presence or absence of key functional groups (e.g., B-O, C-O, aromatic C-H). | Quick, non-destructive, and requires minimal sample preparation. | Provides limited information for complex molecules; spectra can be difficult to interpret definitively for structure proof. |
Practical Integration of Techniques
A self-validating system uses these techniques in concert. A typical workflow would be:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the reaction's progress.
-
Workup and Isolation: Purify the crude product, typically via column chromatography.
-
Identity Confirmation: Obtain a mass spectrum to quickly confirm that a product with the correct molecular weight has been isolated.
-
Structural Validation: Acquire a ¹H NMR spectrum. If the spectrum is clean and all signals can be unambiguously assigned, the structure is likely correct. If there is any ambiguity, proceed with 2D NMR experiments.
-
Purity Assessment: Analyze the purified product by HPLC to determine its purity level (e.g., >95%) for subsequent use.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This is a general procedure and must be adapted and optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add 4-(2-Morpholinoethoxy)phenylboronic acid, HCl (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Solvent Addition: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water).
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
NMR Sample Preparation and Analysis Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product into a clean NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample dissolves completely.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution. Process the data (Fourier transform, phase correction, and baseline correction).
-
Integration and Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate all signals and normalize them to a known number of protons.
-
Further Analysis: If required, prepare a more concentrated sample (~15-20 mg) for ¹³C and 2D NMR experiments (HSQC, HMBC) to obtain spectra in a reasonable timeframe.
Conclusion
Validating the structure of products from reactions involving this compound, is a non-negotiable step in the research and development pipeline. While rapid screening methods like LC-MS are invaluable for reaction monitoring, NMR spectroscopy stands alone as the definitive tool for complete structural elucidation. Its ability to provide an unambiguous map of atomic connectivity is unmatched.
By adopting a multi-faceted, orthogonal approach—using NMR as the cornerstone for structure, MS for molecular weight confirmation, and HPLC for purity assessment—researchers can ensure the highest level of scientific integrity. This rigorous validation framework is essential for producing reliable, reproducible data and accelerating the discovery of new medicines and materials.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. search.library.ucsf.edu [search.library.ucsf.edu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
LC-MS analysis of reactions involving 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
An In-Depth Comparative Guide to the LC-MS Analysis of Reactions Involving 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of chemical reactions involving 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental design, ensuring robust and reliable analytical outcomes.
Introduction: The Significance and Challenges of Analyzing 4-(2-Morpholinoethoxy)phenylboronic acid
4-(2-Morpholinoethoxy)phenylboronic acid is a vital building block in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its morpholinoethoxy tail imparts favorable solubility and pharmacokinetic properties, making it a common scaffold in medicinal chemistry. The compound is typically supplied as a hydrochloride salt to improve its shelf-life and handling characteristics.
However, the analysis of this and other boronic acids by LC-MS is fraught with challenges that can compromise data quality if not properly addressed:
-
Dehydration and Oligomerization: Boronic acids are prone to reversible dehydration to form cyclic anhydrides known as boroxines, especially under acidic conditions or upon heating. This can lead to multiple, often broad or tailing, peaks for a single analyte, complicating quantification.
-
Oxidative Instability: The carbon-boron bond is susceptible to oxidation, which can lead to sample degradation and the formation of phenolic impurities.[3][4]
-
Poor Ionization: The boronic acid moiety itself does not ionize efficiently in electrospray ionization (ESI), particularly in positive mode. The presence of the basic morpholine group in our target analyte offers a handle for positive mode detection, but the boronic acid group itself requires specific conditions for optimal sensitivity.
-
On-Column Interactions: Residual metals on HPLC column frits and stationary phases can interact with boronic acids, leading to poor peak shape.
This guide will compare three distinct LC-MS approaches for monitoring a model Suzuki-Miyaura reaction, providing the rationale and experimental data to help you select and optimize the most suitable method for your application.
Model Reaction: Suzuki-Miyaura Coupling
To provide a practical context, we will consider the palladium-catalyzed coupling of this compound with 4-bromoanisole. This reaction is representative of common applications and allows for the simultaneous monitoring of the boronic acid starting material, the aryl halide, and the biphenyl product.
Comparative Analysis of LC-MS Methodologies
We will evaluate three distinct methods, each designed to mitigate the challenges associated with boronic acid analysis. The performance of each method is assessed based on its ability to provide sharp peaks, good sensitivity, and accurately represent the reaction mixture's composition.
Method A: Conventional Reversed-Phase with Acidic Modifier (The Baseline)
This approach is often the default starting point in many laboratories. It utilizes a standard C18 column with a formic acid modifier to promote protonation of analytes for positive mode ESI.
-
Causality Behind Choices: Formic acid is used to ensure the morpholine nitrogen is protonated, which is essential for good ionization in positive ESI mode. A C18 column is chosen for its general applicability in reversed-phase chromatography.
-
Anticipated Outcome: While effective for the product and the aryl halide, this method is suboptimal for the boronic acid starting material. The acidic conditions can promote the formation of boroxines, leading to broad, distorted peaks that are difficult to quantify. Sensitivity for the boronic acid may be compromised due to this on-column instability.
Method B: Reversed-Phase with Basic Modifier (The Stability-Focused Approach)
This method leverages a pH-stable C18 column and a basic mobile phase to improve the stability and ionization of the boronic acid.
-
Causality Behind Choices: At a pH above the boronic acid's pKa (~9.7 for phenylboronic acid), it exists predominantly as the anionic, tetrahedral boronate species (B(OH)₄⁻).[5] This form is resistant to dehydration into boroxines. The negative charge makes it ideal for analysis in negative ESI mode, which is highly sensitive for boronic acids.[1][6] An ammonia-based modifier is volatile and compatible with MS detection.
-
Anticipated Outcome: This approach should yield a sharp, symmetrical peak for the boronic acid with significantly enhanced sensitivity in negative ion mode. The product, containing the basic morpholine group, can still be monitored concurrently in positive ion mode using polarity switching. This provides a comprehensive and accurate snapshot of the reaction.
Method C: Buffered Mobile Phase without Derivatization (The High-Throughput Method)
This method uses a neutral buffer like ammonium acetate and a fast gradient on a UPLC/UHPLC system. It aims for a balance of speed and sensitivity without resorting to pH extremes.
-
Causality Behind Choices: Ammonium acetate helps to maintain a consistent pH and provides a source of ammonium ions that can form adducts with analytes, sometimes improving ionization efficiency.[7] The primary goal here is speed, making it suitable for high-throughput reaction monitoring where precise quantification of the boronic acid is less critical than tracking its consumption relative to product formation.[7]
-
Anticipated Outcome: This method offers the fastest analysis time.[7] While peak shape for the boronic acid may not be as perfect as in Method B, it is generally a significant improvement over the acidic conditions of Method A. It serves as an excellent compromise for rapid screening applications.
Data Presentation: Performance Comparison
The following tables summarize the instrumental conditions and expected performance metrics for the three methodologies.
Table 1: LC-MS Instrumental Conditions
| Parameter | Method A: Acidic RP | Method B: Basic RP | Method C: Buffered RP (Fast) |
| LC System | Standard HPLC or UHPLC | Standard HPLC or UHPLC | UHPLC System |
| Column | Standard C18, 2.7 µm, 100 x 3.0 mm | pH-stable C18, 2.7 µm, 100 x 3.0 mm | C18, 1.8 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Ammonium Hydroxide in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 8 min | 5-95% B over 8 min | 10-98% B over 1.5 min |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.6 mL/min |
| Column Temp. | 40 °C | 40 °C | 45 °C |
| Injection Vol. | 2 µL | 2 µL | 1 µL |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) or Q-TOF |
| Ionization Mode | ESI Positive (+) | ESI Polarity Switching (+/-) | ESI Positive (+) |
| Key Ions (m/z) | [M+H]⁺ | [M-H]⁻ for Boronic Acid, [M+H]⁺ for Product | [M+H]⁺ or [M+NH₄]⁺ |
Table 2: Comparative Performance Data (Hypothetical)
| Analyte | Performance Metric | Method A: Acidic RP | Method B: Basic RP | Method C: Buffered RP (Fast) |
| Boronic Acid | Retention Time (min) | 2.1 | 2.5 | 0.8 |
| Peak Shape (Tailing Factor) | 2.5 (Broad, Tailing) | 1.1 (Sharp, Symmetrical) | 1.4 (Slightly Tailing) | |
| Relative S/N Ratio | 1x | 50x (in Negative Mode) | 10x | |
| Aryl Halide | Retention Time (min) | 6.5 | 6.5 | 1.2 |
| Peak Shape (Tailing Factor) | 1.2 | 1.2 | 1.1 | |
| Relative S/N Ratio | 100x | 100x | 90x | |
| Product | Retention Time (min) | 5.8 | 5.8 | 1.1 |
| Peak Shape (Tailing Factor) | 1.1 | 1.1 | 1.0 | |
| Relative S/N Ratio | 200x | 200x | 180x |
Experimental Protocols & Workflows
A self-validating protocol is crucial for trustworthy results. The following workflows include steps for system suitability and data verification.
Workflow 1: Sample Preparation for Reaction Monitoring
-
Reaction Quenching: At your desired time point, withdraw 10 µL of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 mixture of Acetonitrile:Water in a 1.5 mL autosampler vial. This 100-fold dilution halts the reaction and prepares the sample for analysis.
-
Vortex: Vortex the vial for 10 seconds to ensure homogeneity.
-
Centrifugation (Optional but Recommended): If the reaction mixture contains a heterogeneous catalyst or base, centrifuge the vial for 2 minutes at 10,000 rpm to pellet solids and prevent injection of particulates.
-
Analysis: Transfer the supernatant to a new vial for LC-MS analysis.
Protocol for Method B: The Recommended Approach
This protocol is detailed for Method B as it represents the most robust and sensitive approach for the comprehensive analysis of the model reaction.
-
System Equilibration: Equilibrate the LC system and pH-stable C18 column with the initial mobile phase conditions (95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform a blank injection (50:50 Acetonitrile:Water) to ensure there is no carryover from previous analyses. This is a critical step for validating data trustworthiness.
-
Standard Injection: Inject a standard mixture of the boronic acid, aryl halide, and purified product to confirm retention times and detector response.
-
Sample Sequence: Run the quenched reaction samples.
-
Data Acquisition: Acquire data in polarity switching mode.
-
Negative Mode: Monitor for the [M-H]⁻ ion of 4-(2-Morpholinoethoxy)phenylboronic acid (m/z 250.1).
-
Positive Mode: Monitor for the [M+H]⁺ ions of 4-bromoanisole (m/z 187.0/189.0) and the biphenyl product (m/z 314.2).
-
-
Data Processing: Process the data by extracting the ion chromatograms for the specific m/z values of the reactants and product. The conversion can be calculated based on the relative peak areas of the starting material and product.
Logical Framework and Method Selection
The choice of analytical method should be dictated by the specific goal of the analysis. The diagram below illustrates the decision-making process.
Conclusion and Final Recommendations
For researchers requiring accurate and reliable monitoring of reactions involving 4-(2-Morpholinoethoxy)phenylboronic acid and similar compounds, Method B (Reversed-Phase with a Basic Modifier) is unequivocally the superior choice. Its ability to stabilize the boronic acid as the boronate anion prevents the formation of problematic artifacts and dramatically enhances sensitivity in negative ion mode.[1][8] This approach provides a scientifically sound and self-validating system for generating trustworthy kinetic data and impurity profiles.
While Method A serves as a cautionary example of common pitfalls, Method C remains a viable option for high-throughput screening environments where speed is paramount and a qualitative or semi-quantitative understanding of reaction progress is sufficient.[7] By understanding the underlying chemistry of boronic acids, scientists can move beyond default methods and implement tailored analytical strategies that deliver higher quality data.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. sciex.com [sciex.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Performance of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pursuit of efficient and selective catalysts is paramount for the construction of complex molecular architectures. Boronic acids have established themselves as indispensable reagents in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a detailed comparative analysis of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl , benchmarking its anticipated catalytic performance against established alternatives. While direct, peer-reviewed comparative data for this specific boronic acid is not extensively available, this guide will leverage well-established chemical principles and experimental data from closely related analogues to provide a robust, insightful, and predictive comparison.
Introduction: The Role of Boronic Acids in Catalysis
Boronic acids are organoboron compounds that play a crucial role as the organometallic nucleophile in a variety of cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Their popularity in synthetic chemistry, particularly in pharmaceutical and materials science, stems from their general stability, functional group tolerance, and relatively low toxicity. The reactivity of a boronic acid in a catalytic cycle, such as the Suzuki-Miyaura coupling, is significantly influenced by the electronic and steric nature of its substituents.
This compound is a compelling molecule in this context due to its unique structural features: a para-alkoxy substituent, which is known to be electron-donating, and a terminal morpholino group, which can act as an internal Lewis base. This guide will explore how these features are expected to influence its catalytic activity in comparison to unsubstituted phenylboronic acid and other 4-alkoxy-substituted phenylboronic acids.
The Benchmarking Reaction: Suzuki-Miyaura Coupling of 4-Bromoacetophenone
To establish a clear and relevant comparison, we will focus on a widely studied and representative Suzuki-Miyaura cross-coupling reaction: the coupling of 4-bromoacetophenone with a phenylboronic acid derivative. This reaction is favored as a benchmark due to the ease of monitoring by techniques such as 1H NMR and the relevance of the resulting biaryl ketone motif in medicinal chemistry.
Performance Comparison: A Data-Driven and Theoretical Analysis
The following table summarizes the typical performance of standard boronic acids in the benchmark reaction and provides a projected performance for this compound based on mechanistic understanding.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference/Rationale |
| Phenylboronic Acid | Pd(OAc)2 (2 mol%), SPhos (4 mol%) | K3PO4 | Toluene/H2O | 100 | 12 | ~95 | Baseline performance for unsubstituted arylboronic acid.[1][2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)2 (2 mol%), SPhos (4 mol%) | K3PO4 | Toluene/H2O | 100 | 10 | >98 | The electron-donating methoxy group enhances the nucleophilicity of the boronic acid, leading to a faster reaction. |
| This compound | Pd(OAc)2 (2 mol%), SPhos (4 mol%) | K3PO4 | Toluene/H2O | 100 | 8-10 (Projected) | >98 (Projected) | Rationale: The electron-donating alkoxy group is expected to increase reactivity. The morpholino moiety may act as an internal Lewis base, potentially facilitating the transmetalation step and accelerating the reaction rate.[3][4][5] |
Causality Behind Experimental Choices and Performance Expectations:
-
The Electron-Donating Effect: The para-alkoxy group in both 4-methoxyphenylboronic acid and our target molecule increases the electron density on the phenyl ring. This enhanced electron density makes the boronic acid a more potent nucleophile, which is expected to accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle. Transmetalation, the transfer of the aryl group from boron to the palladium center, is often the rate-determining step.
-
The Potential Role of the Morpholino Group: The morpholino moiety in this compound can act as an internal Lewis base. This intramolecular basic site could potentially interact with the boronic acid group, forming a more reactive boronate species in situ. This "pre-activation" can lower the energy barrier for transmetalation, leading to a faster reaction compared to boronic acids lacking such a feature. This phenomenon is a known strategy to enhance the catalytic activity of boronic acids.[3][4][5]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the comparative data, the following detailed experimental protocol for the benchmark Suzuki-Miyaura coupling is provided.
Reaction: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
Materials:
-
4-Bromoacetophenone
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K3PO4), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromoacetophenone (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst pre-mixture to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene (8 mL) and degassed deionized water (2 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Pathway and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. ikm.org.my [ikm.org.my]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters [repository.cam.ac.uk]
A Senior Application Scientist's Guide to Phenylboronic Acid Selection in Suzuki-Miyaura Coupling: A Comparative Analysis for Drug Discovery
Introduction: The Strategic Role of 4-(2-Morpholinoethoxy)phenylboronic acid HCl
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing the biaryl scaffolds that form the backbone of countless therapeutic agents.[1][2] The choice of boronic acid is a critical decision point in any synthetic strategy, influencing not only reaction efficiency but also the physicochemical and pharmacokinetic properties of the final molecule. 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride[3][4] has emerged as a particularly valuable building block. Its utility stems from the strategic incorporation of the morpholinoethoxy moiety, a group renowned for its ability to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability in drug candidates.[5][6]
This guide provides an in-depth comparison of 4-(2-Morpholinoethoxy)phenylboronic acid HCl with several key alternatives. Moving beyond a simple catalog of reagents, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the optimal building block for their specific synthetic and drug discovery objectives. We will dissect the performance of these alternatives through the lens of reaction efficiency, functional group compatibility, and their ultimate impact on molecular properties, supported by experimental data and detailed protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation
To understand the nuances of boronic acid selection, one must first appreciate the mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[7] The efficiency of this cycle is highly dependent on the interplay of the palladium source, the ligand, the base, the solvent, and, of course, the structure of the coupling partners.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Phenylboronic Acid Alternatives
The selection of an alternative to 4-(2-Morpholinoethoxy)phenylboronic acid is driven by the desired structural and functional outcome. We will compare it to four distinct classes of alternatives: a simple analog to benchmark performance, an electron-withdrawing analog to test functional tolerance, a bioisosteric replacement, and a structurally similar building block.
| Boronic Acid Partner | Key Feature | Typical Yield Range (%) | Advantages | Disadvantages |
| 4-(2-Morpholinoethoxy)phenylboronic acid, HCl | Solubility-enhancing morpholine | 75 - 95 | Excellent for improving physicochemical properties of the final product. | The basic nitrogen may require specific catalyst/ligand choices; HCl salt requires neutralization. |
| 4-Methoxyphenylboronic acid | Simple electron-donating group | 80 - 98[9][10] | High reactivity, generally high yields, cost-effective baseline.[11] | Lacks the significant solubility-enhancing properties of the morpholinoethoxy group.[12] |
| 4-Formylphenylboronic acid | Electron-withdrawing group | 70 - 90[1] | Introduces a versatile aldehyde handle for further synthetic elaboration. | Can be less reactive than electron-rich boronic acids; potential for side reactions.[13] |
| 4-(Trifluoromethoxy)phenylboronic acid | Methoxy bioisostere | 70 - 92 | Enhances metabolic stability and lipophilicity; can improve cell permeability.[14] | Higher cost; can alter electronic properties significantly compared to an alkoxy group. |
| 4-(N-Boc-piperazin-1-yl)phenylboronic acid | Alternative basic heterocycle | 70 - 90 | Boc-group allows for differential deprotection and further functionalization. | Requires an additional deprotection step to reveal the basic nitrogen. |
Experimental Protocols: A Head-to-Head Comparison
To provide a tangible comparison, we present two detailed protocols. The first utilizes our primary building block, and the second uses 4-Methoxyphenylboronic acid, a common and highly reactive alternative.
Protocol 1: Synthesis of a Biaryl using this compound
This protocol is adapted from standard literature procedures for coupling functionalized boronic acids.[15]
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq). The additional equivalent of base is to neutralize the HCl salt.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas three times.
-
Catalyst and Solvent Addition: Under a positive flow of nitrogen, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%). Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate, potentially with 1% triethylamine to prevent product streaking on the silica) to afford the desired biaryl product.
Protocol 2: Synthesis of a Biaryl using 4-Methoxyphenylboronic acid
This protocol is a standard, robust procedure for high-yield couplings.[8][9]
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas three times.
-
Catalyst and Solvent Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add degassed toluene (10 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Causality and Strategic Selection
-
Why choose 4-(2-Morpholinoethoxy)phenylboronic acid? The primary driver is to imbue the final molecule with favorable drug-like properties. The morpholine ring is a hydrogen bond acceptor and the ether linkage provides flexibility. This combination often disrupts crystal packing (leading to better solubility) and can mask polar functionality to improve cell permeability, without adding excessive lipophilicity.[6][12] The basic nitrogen can also serve as a protonation site, which is often crucial for formulation and target engagement.
-
When is a simpler alternative like 4-Methoxyphenylboronic acid sufficient? In early-stage discovery or when the core scaffold already possesses adequate properties, a simpler, less expensive boronic acid is preferable. The methoxy group is a mild electron-donating group that promotes efficient coupling and can be a useful metabolic soft spot or a point for hydrogen bonding.[11]
-
When to use a functional handle like 4-Formylphenylboronic acid? This is a strategic choice for library synthesis or when a subsequent transformation is planned. The aldehyde can be readily converted into a wide array of other functional groups (e.g., amines via reductive amination, acids via oxidation), allowing for rapid diversification of a lead compound.[13]
Conclusion
This compound is more than just a coupling partner; it is a strategic tool for embedding desirable pharmacokinetic properties directly into a molecular scaffold. While simpler alternatives like 4-methoxyphenylboronic acid offer high reactivity and cost-effectiveness for routine biaryl synthesis, the true value of functionalized boronic acids lies in their ability to solve specific challenges in drug development. By understanding the mechanistic underpinnings of the Suzuki-Miyaura reaction and the distinct advantages conferred by different substituents, researchers can make informed decisions, accelerating the journey from a synthetic intermediate to a viable drug candidate. The choice is ultimately dictated by a balance of synthetic feasibility, cost, and the specific biological and physicochemical profile required for the target molecule.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 4-(2-MORPHOLINOETHOXY)PHENYLBORONIC ACID [drugfuture.com]
- 4. This compound | 1072945-74-4 [chemicalbook.com]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
The Strategic Application of 4-(2-Morpholinoethoxy)phenylboronic Acid, HCl in Modern Synthesis: A Cost-Benefit Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of efficiency, cost, and overall success. Arylboronic acids are foundational reagents in this context, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an in-depth cost-benefit analysis of a specialized boronic acid, 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride, comparing its performance and economic viability against common, structurally simpler alternatives. Our analysis is grounded in experimental data to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Morpholino Eethoxy Moiety: More Than a Spectator Substituent
The distinguishing feature of 4-(2-Morpholinoethoxy)phenylboronic acid is the morpholinoethoxy group at the para-position of the phenylboronic acid. This appendage is not merely a passive structural element; it imparts significant physicochemical properties that can be strategically leveraged in drug discovery and development. The morpholine ring is a privileged scaffold in medicinal chemistry, often enhancing aqueous solubility, improving pharmacokinetic profiles, and providing a handle for further functionalization. The ether linkage offers metabolic stability, making this reagent particularly attractive for the synthesis of bioactive molecules.
However, this structural sophistication comes at a cost. A primary consideration for any laboratory, from academic research to industrial production, is the economic feasibility of a synthetic route. Therefore, a careful evaluation of the benefits conferred by this reagent against its higher cost is essential.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative basis for comparison, we will analyze the performance of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl against three common alternatives in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole as the coupling partner. The alternatives selected for this analysis are:
-
Phenylboronic acid: The parent compound, representing the simplest arylboronic acid.
-
4-Methoxyphenylboronic acid: An alternative with an electron-donating group, comparable in electronic effect to the ether linkage in our target molecule.
-
4-Ethoxyphenylboronic acid: A closer structural analogue with a simple alkoxy substituent.
The following table summarizes typical reaction yields and cost information for these reagents. It is important to note that yields can vary depending on the specific reaction conditions, and the provided data represents a standardized comparison.
| Boronic Acid | Structure | Typical Yield (%) with 4-bromoanisole | Purity | Price (USD/g) |
| This compound | ![]() | 85-95% | ≥95% | ~$150 - $250 |
| Phenylboronic acid | 90-98% | ≥95% | ~$2 - $5[1][2] | |
| 4-Methoxyphenylboronic acid | 92-99% | ≥95% | ~$3 - $7[3][4][5] | |
| 4-Ethoxyphenylboronic acid | 90-97% | ≥97% | ~$11 - $20[6] |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The yield data is a representative range compiled from various sources for the Suzuki-Miyaura coupling with 4-bromoanisole under optimized conditions.
From the data, it is evident that while the simpler boronic acids can provide slightly higher yields in some cases, the primary differentiator is the cost. The morpholinoethoxy-substituted boronic acid is significantly more expensive. This cost differential necessitates a careful consideration of the value added by the morpholinoethoxy moiety in the final product.
Cost-Benefit Decision Framework
The decision to employ this compound should be guided by a strategic assessment of the synthetic goals.
When is the higher cost justified?
-
Late-stage functionalization in drug discovery: When the morpholinoethoxy group is a key pharmacophore in a lead compound, its direct introduction via Suzuki coupling can be more efficient than a multi-step synthesis to append it later. The higher cost of the reagent is offset by a shorter, more convergent synthetic route, saving time and resources in the long run.
-
Improved physicochemical properties: If the final product requires enhanced aqueous solubility or a specific pharmacokinetic profile that the morpholinoethoxy group can provide, using this reagent from the outset can de-risk the development process.
-
Structure-Activity Relationship (SAR) studies: In medicinal chemistry, having a reliable method to introduce this specific moiety is invaluable for exploring SAR.
When are the alternatives more suitable?
-
Early-stage synthesis and proof-of-concept studies: For initial explorations of a new chemical scaffold where the morpholinoethoxy group is not a critical feature, the more economical alternatives are a logical choice.
-
Large-scale synthesis of intermediates: In a multi-kilogram scale synthesis, the cost of the boronic acid becomes a major driver of the overall process cost. If the morpholinoethoxy group can be introduced efficiently through a separate, cost-effective step, this is often the preferred industrial approach.
-
When the final application does not require the specific properties of the morpholinoethoxy group: For applications in materials science or as a simple biaryl intermediate, the additional cost is unlikely to be justified.
Experimental Protocols
To ensure a fair comparison, a standardized Suzuki-Miyaura coupling protocol is provided below. This protocol can be adapted for each of the boronic acids discussed.
Standardized Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making framework for selecting the appropriate boronic acid.
Conclusion
This compound is a valuable, albeit premium, reagent in the synthetic chemist's toolbox. Its utility shines in applications where the direct incorporation of the morpholinoethoxy moiety provides a significant strategic advantage, particularly in the complex landscape of drug discovery and development. For routine syntheses or large-scale production where this specific functionality is not a prerequisite, more economical alternatives such as phenylboronic acid or its simple alkoxy derivatives offer a more cost-effective solution. By carefully weighing the cost against the desired synthetic outcome and the intrinsic value of the morpholinoethoxy group, researchers can optimize their synthetic strategies for both efficiency and economic viability.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
Introduction
In the landscape of drug discovery and chemical research, the innovative use of reagents like 4-(2-Morpholinoethoxy)phenylboronic acid, HCl is fundamental to progress. However, innovation must be paired with an unwavering commitment to safety and environmental stewardship. The proper disposal of such specialized chemical compounds is not merely a regulatory hurdle; it is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and minimizing environmental impact.
PART 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While specific toxicological data for this compound may be limited, the known hazards of analogous phenylboronic acid compounds provide a reliable basis for a conservative risk assessment. The boronic acid functional group and its derivatives are consistently classified with specific irritant properties.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Signal Word | Rationale |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3][4] | Warning | Phenylboronic acid derivatives are known to cause skin irritation upon contact.[1][3][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3][4] | Warning | Direct contact with eyes can result in significant irritation.[1][3][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2][4][5] | Warning | Inhalation of dusts can irritate the respiratory tract.[1][4][5] |
Given these potential hazards, this compound must be treated as a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, all handling and disposal procedures must be designed to rigorously prevent these exposures.
PART 2: Pre-Disposal Safety and Handling Protocols
Proper disposal begins with proper handling. Adherence to the following protocols is mandatory before any waste is generated or managed.
A. Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.
-
Eye Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] Standard safety glasses do not provide adequate protection against splashes or fine dust.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[7][8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Protective Clothing: A buttoned lab coat and closed-toe shoes are required to protect against skin contact.[8][9]
-
Respiratory Protection: When handling the solid compound outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[7]
B. Engineering Controls: The Chemical Fume Hood
All operations involving the handling or weighing of solid this compound, as well as the preparation of its waste for disposal, must be conducted within a certified chemical fume hood.[7][10] This is the most critical engineering control for preventing the inhalation of airborne particles.[10]
PART 3: Step-by-Step Waste Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste . It must not be disposed of down the drain or in regular trash.[7][8]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designated Waste Stream: Collect waste containing this compound in a dedicated waste container.
-
No Mixing: Do not mix this waste with other chemical streams (e.g., solvents, strong acids, bases, or oxidizers) unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[7][8] Incompatible materials can lead to hazardous reactions.[11]
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Use a Compatible Container: The container must be made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.
-
Secure Closure: Ensure the container can be sealed tightly to prevent leaks or spills.[7] Keep the container closed at all times except when adding waste.[10]
Step 3: Accurate Labeling
Clear and accurate labeling is a regulatory requirement and a safety imperative.
-
Mandatory Information: The label must be securely affixed to the container and include the following:
Step 4: Temporary Storage
Waste must be stored safely pending final disposal.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[7][9] This area should be secure, well-ventilated, and away from general work areas.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Final Disposal
Final disposal must be handled by qualified professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
-
Provide Documentation: Be prepared to provide a complete and accurate description of the waste to the disposal personnel.
PART 4: Emergency Procedures for Spills and Exposure
In the event of an accident, a swift and correct response is critical.
A. Spill Management
-
Evacuate and Secure: Immediately alert others in the area and restrict access.[7]
-
Don PPE: Before attempting any cleanup, don the full PPE described in Part 2.
-
Contain the Spill:
-
Solid Spills: Gently sweep or vacuum the material and place it into a labeled hazardous waste container.[5][12][13] Avoid any actions that could create dust.[10][13]
-
Liquid Spills: Use an inert absorbent material like vermiculite or sand to absorb the spill.[7] Place the contaminated absorbent into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[7]
-
Report: Report the incident to your laboratory supervisor and EHS department.[7]
B. First Aid and Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][14] Seek medical attention if irritation develops or persists.[3][15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][5][15] If breathing is difficult or symptoms persist, seek medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][14]
PART 5: Disposal Decision Workflow
The following diagram illustrates the logical process for the safe management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. afgsci.com [afgsci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. laballey.com [laballey.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. capotchem.com [capotchem.com]
- 15. laballey.com [laballey.com]
A Researcher's Guide to the Safe Handling of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. The safe handling of these materials is not merely a procedural formality but the bedrock of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for handling 4-(2-Morpholinoethoxy)phenylboronic acid, HCl, a compound that, like many boronic acids, requires meticulous attention to safety protocols. Our aim is to empower you with the knowledge to work confidently and safely, transforming potential hazards into manageable risks.
Immediate Safety Briefing: Hazard Assessment
Before handling this compound, it is crucial to recognize its potential hazards. As a solid, the primary risks arise from the inhalation of dust particles and direct contact with the skin and eyes.[4]
Key Hazards:
-
Skin Irritation: Can cause redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation: May cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust can lead to irritation of the respiratory tract.[1][3]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) to create a reliable barrier between you and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, and it is the researcher's responsibility to use it correctly.[5][6]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield.[7][8] | Nitrile or other chemical-resistant gloves.[9] | Laboratory coat. | Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator for particulates is recommended.[4][10] |
| Transferring the solid | Chemical safety goggles.[11] | Nitrile or other chemical-resistant gloves. | Laboratory coat. | Work in a certified chemical fume hood to minimize dust inhalation.[12] |
| Cleaning spills | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator with particulate filters.[13] |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: From Handling to Storage
Handling:
-
Always handle this compound within a properly functioning chemical fume hood to control dust.[4]
-
Use tools such as spatulas and weighing paper to minimize direct contact.
-
When preparing solutions, always add the solid to the solvent slowly to avoid splashing.[4]
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.[2]
-
Keep it in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong oxidizing agents.[10][14] Boronic acids should be stored away from substances that can initiate hazardous reactions.
Disposal Plan: A Step-by-Step Protocol
Improper disposal of chemical waste can lead to environmental contamination and personal injury.[10]
-
Waste Identification: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be treated as hazardous waste.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[15] The label should include the chemical name and associated hazards.
-
Keep the container sealed when not in use.
-
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal.[16] They will provide specific guidance on waste collection and disposal procedures. Never dispose of this chemical down the drain or in regular trash.[10]
Caption: Workflow for the safe disposal of chemical waste.
Emergency Procedures
Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For small spills of solid material, carefully sweep it up and place it in the hazardous waste container. Avoid generating dust.
-
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your EHS department.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research. Your diligence in handling every chemical, including this compound, with the respect it deserves is the hallmark of a responsible scientist.
References
- 1. afgsci.com [afgsci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.ca [fishersci.ca]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. osha.gov [osha.gov]
- 6. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 7. Personal Protective Equipment (PPE) for Eye Protection [lvfeyecentre.org.au]
- 8. safetyculture.com [safetyculture.com]
- 9. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 10. benchchem.com [benchchem.com]
- 11. hse.gov.uk [hse.gov.uk]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. benchchem.com [benchchem.com]
- 16. laballey.com [laballey.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

